molecular formula C7H8BrN B3042306 3-(1-Bromoethyl)pyridine CAS No. 562074-53-7

3-(1-Bromoethyl)pyridine

Cat. No.: B3042306
CAS No.: 562074-53-7
M. Wt: 186.05 g/mol
InChI Key: AYQGLQWVPNMQEI-UHFFFAOYSA-N
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Description

3-(1-Bromoethyl)pyridine (CAS 562074-53-7) is a pyridine-based chemical building block of interest in medicinal chemistry and organic synthesis. With the molecular formula C7H8BrN and a molecular weight of 186.05 g/mol, this compound features a bromine atom on an ethyl sidechain, making it a valuable intermediate for constructing more complex molecules. Pyridine derivatives are widely utilized in the development of pharmaceutical compounds and functional materials due to their diverse biological and physicochemical properties . As a halide, this compound can undergo various substitution and cross-coupling reactions, allowing researchers to introduce the pyridine moiety into larger molecular scaffolds. This versatility makes it a potential candidate for use in drug discovery programs, particularly in the synthesis of novel active ingredients. The compound is provided for research and development purposes. This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-bromoethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGLQWVPNMQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971601
Record name 3-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562074-53-7
Record name 3-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comparative Technical Guide: 3-(1-Bromoethyl)pyridine vs. 3-(Bromomethyl)pyridine

[1]

Part 1: Executive Summary & Molecular Architecture[1]

Abstract This guide analyzes the structural and reactive divergence between 3-(Bromomethyl)pyridine (primary benzylic-like halide) and 3-(1-Bromoethyl)pyridine (secondary benzylic-like halide).[1] While both serve as electrophilic synthons in medicinal chemistry for introducing the pyridyl motif, their behaviors differ radically. The methyl derivative is a high-velocity electrophile prone to self-alkylation, necessitating storage as a hydrobromide salt.[1] The ethyl derivative introduces a chiral center and significant steric hindrance, shifting the reactivity landscape toward elimination pathways (styrene formation) and slower nucleophilic substitution.

Molecular Specification Table
Feature3-(Bromomethyl)pyridineThis compound
CAS (Salt/Free) 4916-55-6 (HBr) / 3042-05-9 (Free)562074-53-7 (Free) / N/A (Salt)
Molecular Weight 172.02 g/mol (Free Base)186.05 g/mol (Free Base)
Hybridization Primary (

) Alkyl Halide
Secondary (

) Alkyl Halide
Chirality AchiralChiral (Racemic or Enantiopure)
Major Side Reaction Dimerization/PolymerizationElimination to 3-Vinylpyridine
Preferred Mechanism SN2 (Rapid)SN1 / Mixed SN2

Part 2: Synthetic Pathways & Protocol Optimization

Synthesis Comparison Logic

The synthesis of these cores relies on converting the corresponding alcohol to the bromide. However, the choice of brominating agent is critical.

  • Methyl Derivative: Requires acidic conditions (HBr) to protonate the pyridine nitrogen, preventing self-alkylation during the reaction.

  • Ethyl Derivative: Requires controlled conditions (PBr3 at low temp) to prevent E2 elimination, which yields the thermodynamic dead-end: 3-vinylpyridine.[1]

Visualized Reaction Workflow

The following diagram illustrates the divergent synthetic pathways and the critical "Kill Step" where side reactions occur.

SynthesisPathwayscluster_0Primary Scaffoldcluster_1Secondary ScaffoldA3-PyridinemethanolB3-(Bromomethyl)pyridine(HBr Salt)A->B48% HBr, AcOHRefluxCSelf-Polymerization(If Free Base)B->CNeutralizationD1-(Pyridin-3-yl)ethanolEThis compoundD->EPBr3, DCM0°C to RTF3-Vinylpyridine(Elimination Product)E->FBase/Heat(E2 Pathway)

Figure 1: Synthetic divergence showing stability risks. The primary bromide risks polymerization; the secondary risks elimination.

Detailed Experimental Protocols
Protocol A: Synthesis of 3-(Bromomethyl)pyridine Hydrobromide

Target: High-purity electrophile for SN2 coupling.[1]

  • Reagents: 3-Pyridinemethanol (10.9 g, 100 mmol), 48% HBr (aq) (60 mL), Acetic Acid (glacial, 20 mL).

  • Reaction: Charge a round-bottom flask with 3-pyridinemethanol. Add Acetic Acid followed by slow addition of 48% HBr.

  • Reflux: Heat to reflux (120°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup (Critical):

    • Concentrate the solution under reduced pressure to remove excess HBr/AcOH.

    • The residue will be a hygroscopic solid.

    • Recrystallization: Dissolve in minimum hot absolute ethanol and precipitate with anhydrous ether.

  • Yield/Storage: ~85% yield. Store in a desiccator. Do not neutralize to free base unless immediately reacting, as it will turn into a black tar (polymer) within hours.

Protocol B: Synthesis of this compound

Target: Chiral/Racemic secondary linker, avoiding styrene formation.[1]

  • Reagents: 1-(Pyridin-3-yl)ethanol (12.3 g, 100 mmol), Phosphorus Tribromide (PBr3) (10.8 g, 40 mmol), DCM (anhydrous, 100 mL).[1]

  • Setup: Flame-dried flask, N2 atmosphere. Cool solution of alcohol in DCM to 0°C.

  • Addition: Add PBr3 dropwise over 30 minutes. Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour mixture into ice-cold saturated NaHCO3. Caution: Rapid CO2 evolution.

  • Extraction: Extract with DCM (3x). Dry organic layer over MgSO4.

  • Purification: Concentrate below 40°C . High heat promotes elimination to 3-vinylpyridine.[1] Use immediately or store at -20°C.

Part 3: Reactivity Profile & Mechanistic Divergence[1]

Nucleophilic Substitution Kinetics

The core difference lies in the transition state energy.[2]

  • 3-(Bromomethyl)pyridine: Reacts via a tight SN2 transition state.[1] The pyridine ring acts as an electron-withdrawing group (EWG), making the benzylic carbon highly electrophilic.

  • This compound: The methyl group at the

    
    -position introduces steric clash with incoming nucleophiles.[1] This slows SN2 rates by factor of ~10–50x compared to the methyl analog. It introduces a competing SN1 pathway (stabilized secondary carbocation) and a dominant E2 elimination pathway if bases are present.[3]
    
Mechanistic Decision Tree

ReactivityLogicSubstrate13-(Bromomethyl)pyridineNu_StrongStrong Nucleophile(e.g., NaCN, Amines)Substrate1->Nu_StrongSubstrate2This compoundSubstrate2->Nu_StrongBaseStrong Base(e.g., NaOEt, LDA)Substrate2->BaseNu_WeakWeak Nucleophile(e.g., ROH)Prod_SN2Substitution (SN2)Fast & CleanNu_Strong->Prod_SN2Major PathwayNu_Strong->Prod_SN2Slow (Steric)Prod_ElimElimination (E2)3-VinylpyridineNu_Strong->Prod_ElimCompeting Side RxnBase->Prod_ElimDominant PathwayProd_SN1Substitution (SN1)Racemization

Figure 2: Decision tree for reaction planning.[1] Note the high elimination risk for the ethyl derivative.

Stability & Handling Guide
Parameter3-(Bromomethyl)pyridineThis compound
Storage Form Hydrobromide Salt (Essential)Free Base (Oil) or HCl Salt
Temp.[1] Sensitivity Stable at RT (as salt)Cold Storage (-20°C) Required
Lachrymator? Severe (Tear Gas agent)Moderate
Base Compatibility Incompatible (Polymerizes)Incompatible (Eliminates)
Solvent Choice Polar Aprotic (DMF, DMSO)Non-polar (DCM, Toluene)

Critical Safety Note: Both compounds are potent alkylating agents. 3-(Bromomethyl)pyridine is a severe lachrymator and vesicant.[1] All operations must occur in a functioning fume hood. Neutralizing the HBr salt of the methyl derivative generates the free base, which can exothermically polymerize; this should only be done in situ in the presence of the nucleophile.

References

  • Synthesis of 3-(Bromomethyl)

    • Source: Sigma-Aldrich Product Specification & Safety Data Sheet.[1]

  • Nucleophilic Substitution vs Elimination in Benzylic Halides

    • Source: Master Organic Chemistry - Factors Affecting SN2 Reactions.
    • URL:[Link]

  • Preparation of 3-Pyridyl Carbinols (Precursors)

    • Source: BenchChem Protocols for 3-Pyridinemethanol Synthesis.[1]

  • Reaction of 3-Bromopyridine Derivatives (General Reactivity)

    • Source: Organic Syntheses, Coll. Vol. 3, p.30 (1955).
    • URL:[Link]

  • Chemical Properties and Stability Data

    • Source: PubChem Compound Summary for 3-(Bromomethyl)pyridine.[1]

    • URL:[Link]

3-(1-Bromoethyl)pyridine safety data sheet (SDS) and handling hazards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Bromoethyl)pyridine (CAS: 562074-53-7) is a reactive heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. It belongs to the class of benzylic-type alkyl halides, where the bromine atom is attached to a carbon adjacent to the pyridine ring.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyDataNotes
Chemical Name This compoundAlso known as 3-(1-Bromoethyl)pyridinium (if salt)
CAS Number 562074-53-7 Distinct from 3-(Bromomethyl)pyridine (4916-55-6)
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Structure (SMILES) CC(Br)c1xcxn1Chiral center at the ethyl position
Physical State Liquid or Low-Melting SolidOften supplied as a hydrobromide salt (solid)
Storage Temp 2–8 °C (Refrigerate)Moisture sensitive; store under inert gas (Argon/N₂)

Hazard Identification & Toxicology (The "Why")

Official GHS Classification (Vendor Consensus)

Most suppliers (e.g., AChemBlock, Sigma-Aldrich for analogues) classify this substance under Warning :

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

The "Hidden" Risks: Mechanism of Toxicity

The official classification may understate the risk due to a lack of historical accident data. The mechanism of toxicity is Alkylation .

  • Nucleophilic Attack: The carbon attached to the bromine is electrophilic. Biological nucleophiles (DNA bases, protein thiols) can displace the bromide ion.

  • Lachrymatory Potential: Benzylic halides interact with TRPA1 channels in sensory nerves, causing intense tearing and respiratory distress.

  • Delayed Burns: Unlike acid burns which hurt immediately, alkyl bromide burns may be delayed, leading to deep tissue necrosis hours after exposure.

Hazard Assessment Workflow

The following diagram illustrates the logical decision-making process for handling this compound, contrasting it with its more dangerous analogue.

HazardAssessment Start Compound Identification: This compound CheckStructure Structural Analysis: Benzylic-type Halide? Start->CheckStructure OfficialSDS Official SDS: Irritant (H315/H319) CheckStructure->OfficialSDS Yes AnalogueCheck Analogue Check: 3-(Bromomethyl)pyridine OfficialSDS->AnalogueCheck Cross-Reference AnalogueRisk Analogue Hazard: Corrosive (H314) + Lachrymator AnalogueCheck->AnalogueRisk High Similarity Decision Safety Decision: Treat as POTENTIAL CORROSIVE AnalogueRisk->Decision Precautionary Principle

Figure 1: Risk Assessment Logic Flow deriving enhanced safety protocols from structural analogues.

Risk Mitigation & Engineering Controls

Engineering Controls
  • Primary Containment: Chemical Fume Hood is mandatory.[5][6] Do not open on an open bench.

  • Inert Atmosphere: Handle under Nitrogen or Argon. Moisture in the air hydrolyzes the C-Br bond, releasing HBr gas (corrosive) and deactivating the reagent.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced PPE (Recommended)Rationale
Hands Nitrile Gloves (0.11 mm)Double Gloving or Silver Shield® LaminateAlkyl bromides can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer.
Eyes Safety GlassesChemical Goggles Vapors can bypass glasses; lachrymators require sealed eye protection.
Respiratory Fume HoodFull-Face Respirator (OV/AG Cartridge)Only required if working outside a hood (e.g., spill cleanup).
Body Lab CoatChemical Apron Prevents saturation of clothes in case of a splash.

Handling, Storage, & Stability Protocols

Storage Stability
  • Temperature: Store at 2°C to 8°C . Thermal energy accelerates decomposition.

  • Light: Protect from light (amber vials). UV light can promote radical formation and degradation.

  • Moisture: Strictly anhydrous.

    • Sign of Degradation: Darkening color (yellow

      
       brown) or fuming (release of HBr).
      
Synthesis Handling Protocol
  • Preparation: Dry all glassware in an oven (>120°C) to remove surface moisture.

  • Transfer: Use a syringe or cannula transfer technique to avoid exposure to air.

  • Quenching: Never quench reaction mixtures containing this compound directly with water. Use a cooled, basic solution (e.g., sat. NaHCO₃) to neutralize any generated acid immediately.

Emergency Response Protocols

Spill Cleanup Workflow

In the event of a spill outside the fume hood, evacuate the immediate area.

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Assess Assess Volume & Location Evacuate->Assess PPE_Don Don PPE: Resp, Goggles, Chem Gloves Assess->PPE_Don Absorb Absorb with Vermiculite/Sand PPE_Don->Absorb Neutralize Treat Waste with Dilute NaOH/EtOH Absorb->Neutralize Disposal Dispose as Halogenated Waste Neutralize->Disposal

Figure 2: Step-by-step spill response protocol ensuring neutralization of the alkylating agent.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes .[6][7] Do not rub eyes (spreads the lachrymator). Seek medical attention immediately.

  • Skin Contact:

    • Remove contaminated clothing immediately.[2][6][8]

    • Wash with soap and water (do not use alcohol; it may increase skin permeability).

    • Monitor for redness/blistering for 24 hours.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6][7]

Waste Disposal & Deactivation

Do not dispose of active alkyl bromides down the drain.

  • Deactivation Method: Stir the waste material with a solution of 10% NaOH in Ethanol/Water for 1 hour. This converts the alkyl bromide to the corresponding alcohol or ether (less toxic).

  • Verification: Check pH to ensure basicity (neutralizes HBr).

  • Disposal: Label as "Halogenated Organic Waste" containing Pyridine derivatives.

References

  • PubChem. (2024).[9] Compound Summary: 3-(Bromomethyl)pyridine (Analogue Data).[9] National Library of Medicine. Retrieved from [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

A Tale of Two Pyridines: A Technical Guide to 3-(1-Bromoethyl)pyridine and 3-Vinylpyridine for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring is a privileged structure, present in a vast array of pharmaceuticals and functional materials.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of molecular design. However, the true synthetic power of this heterocycle is unlocked through its functionalization. This guide provides an in-depth, comparative analysis of two key C3-substituted pyridine building blocks: 3-(1-Bromoethyl)pyridine and 3-Vinylpyridine. While structurally similar, their divergent electronic natures and functional group reactivities offer distinct and complementary synthetic pathways. For the discerning researcher, understanding these differences is not merely academic; it is fundamental to strategic, efficient, and innovative molecular construction.

This document moves beyond a simple recitation of properties. It is designed to provide field-proven insights into the causality behind experimental choices, empowering scientists to select the optimal reagent for their specific synthetic challenge. We will explore the core reactivity, practical applications, and detailed experimental considerations for each compound, treating each protocol as a self-validating system grounded in established chemical principles.

Core Compound Profiles: Structure and Intrinsic Reactivity

A molecule's utility is a direct consequence of its structure. The primary difference between our two subjects lies in the nature of the two-carbon side chain at the 3-position: one is an alkyl halide, a classic electrophile, while the other is a conjugated alkene, a versatile Michael acceptor and dienophile.

This compound: The Electrophilic Workhorse

This compound is a versatile building block characterized by the presence of a bromine atom on the benzylic-like position. This bromine is an excellent leaving group, making the adjacent carbon a prime target for nucleophilic attack.

  • Synthesis Rationale: This compound is typically synthesized from its corresponding alcohol, 3-(1-hydroxyethyl)pyridine, via treatment with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of reagent is dictated by the desired reaction conditions and scale. PBr₃, for example, is highly effective but moisture-sensitive, requiring anhydrous conditions. The reaction proceeds via activation of the hydroxyl group, followed by an SN2 displacement by the bromide ion.

  • Reactivity and Mechanistic Considerations: The primary value of this compound lies in its ability to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring, while modest at the meta position, still influences the reactivity of the side chain. It is a potent alkylating agent for a wide range of nucleophiles including amines, thiols, and carbanions. Furthermore, it serves as an effective partner in various cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds, although its sp³-hybridized nature can make oxidative addition to low-valent metal catalysts (e.g., Palladium(0)) more challenging than for sp²-hybridized aryl halides.

3-Vinylpyridine: The Conjugated System

3-Vinylpyridine, also known as 3-ethenylpyridine, features a vinyl group directly attached to the pyridine ring.[2][3] This conjugation creates an electron-deficient π-system, rendering the terminal carbon of the vinyl group susceptible to nucleophilic attack.

  • Synthesis Rationale: A common industrial preparation involves the condensation of 3-methylpyridine (γ-picoline) with formaldehyde, followed by dehydration of the resulting alcohol intermediate.[4] This method is analogous to the synthesis of 2-vinylpyridine and is favored for its atom economy and use of readily available starting materials.[4]

  • Reactivity and Mechanistic Considerations: The reactivity of 3-vinylpyridine is dominated by the vinyl group.[2]

    • Michael Addition: The electron-withdrawing pyridine ring polarizes the double bond, making the β-carbon electrophilic. This facilitates conjugate addition (Michael addition) of soft nucleophiles like thiols, amines, and enolates. This reaction is of immense importance in bioconjugation and materials science.

    • Polymerization: Like other vinyl monomers, 3-vinylpyridine readily undergoes polymerization.[4][5] This can be a desired outcome for materials synthesis or an undesired side reaction during storage. For this reason, commercial samples are typically stabilized with an inhibitor like tert-butylcatechol (TBC).[4]

    • Diels-Alder Reactions: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions, providing a pathway to complex polycyclic structures.

Comparative Data and Physicochemical Properties

A direct comparison of the physical and safety properties of these reagents is crucial for experimental design and laboratory safety.

PropertyThis compound3-VinylpyridineRationale for Difference
IUPAC Name This compound[6]3-Ethenylpyridine[3]Reflects the primary functional group (alkyl bromide vs. alkene).
CAS Number 562074-53-7[6]1121-55-7[7]Unique identifier for each distinct chemical substance.
Molecular Formula C₇H₈BrN[6][8]C₇H₇N[3]Presence of a bromine atom in the former.
Molecular Weight 186.05 g/mol [6]105.14 g/mol [3]The significant mass contribution of the bromine atom.
Physical State Not specified, likely liquidColorless to yellow liquid[2]General appearance under standard conditions.
Boiling Point Data not readily available~82-85 °C / 32 mmHg[7]The vinyl compound is more volatile.
Storage Store at 0-8 °C[6]Frozen (<0°C), heat-sensitive3-Vinylpyridine's propensity to polymerize requires colder storage.[4]
Key Hazard Skin/eye/respiratory irritant[6]Toxic, flammable, corrosive, skin sensitizer[3]Alkyl bromides are often lachrymators. Vinylpyridines are toxic and highly reactive.

Strategic Application: A Comparative Workflow

The choice between these two reagents is dictated entirely by the desired synthetic transformation. One is a tool for substitution and coupling; the other is a tool for addition and polymerization.

Caption: Comparative reactivity pathways for the two pyridine derivatives.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, where the choice of each reagent and condition is justified by its mechanistic role.

Protocol 1: Suzuki-Miyaura Cross-Coupling with this compound

This protocol details the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid, a cornerstone reaction for C(sp³)-C(sp²) bond formation.

Workflow Diagram:

Suzuki_Workflow reagents Combine: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) reaction Inert Atmosphere (N2/Ar) Heat to 80-100 °C Monitor by TLC/LC-MS reagents->reaction Setup workup Quench with Water Extract with Organic Solvent (e.g., EtOAc) reaction->workup Completion purify Dry (Na2SO4) Concentrate Purify via Chromatography workup->purify Isolation

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reagent Preparation & Causality:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents). The excess boronic acid ensures complete consumption of the limiting electrophile.

    • Add this compound (1.0 equivalent).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which is essential for efficient transmetalation.

    • Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equivalents). The dppf ligand provides the right balance of electron density and steric bulk to facilitate both the oxidative addition to the C-Br bond and the subsequent reductive elimination to form the product.

  • Reaction Execution:

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench by adding water.

    • Extract the aqueous phase three times with an organic solvent like ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Thiol-Michael Addition with 3-Vinylpyridine

This protocol describes the conjugate addition of a thiol to 3-vinylpyridine, a reaction widely used for bioconjugation and material functionalization.

Workflow Diagram:

Michael_Workflow reagents Combine: - 3-Vinylpyridine - Thiol (R-SH) - Base Catalyst (e.g., Et3N) - Solvent (e.g., CH2Cl2 or MeOH) reaction Stir at Room Temperature Monitor by TLC/LC-MS reagents->reaction Setup workup No Aqueous Workup Needed (Typically) reaction->workup Completion purify Concentrate Solvent Purify via Chromatography (if necessary) workup->purify Isolation

Caption: Workflow for a base-catalyzed Thiol-Michael addition.

Methodology:

  • Reagent Preparation & Causality:

    • In a standard round-bottom flask, dissolve the thiol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

    • Add 3-vinylpyridine (1.0-1.1 equivalents). A slight excess of the vinylpyridine can be used to ensure the complete consumption of a valuable thiol.

    • Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N, 0.1 equivalents). The base deprotonates the thiol to form the thiolate anion, a much more potent nucleophile required for the conjugate addition to the electron-poor alkene.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction is often rapid and exothermic.

    • Monitor the disappearance of the thiol starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can often be removed in vacuo. For many applications, if the starting materials are used in a 1:1 ratio and the reaction goes to completion, the crude product is of sufficient purity and can be used without further purification.

    • If necessary, the product can be purified by flash column chromatography. The triethylamine catalyst is volatile and will be removed during concentration.

Conclusion: A Strategic Choice

This compound and 3-Vinylpyridine are not interchangeable reagents; they are complementary tools in the synthetic chemist's arsenal. The former is an alkylating agent, a precursor for creating new C-C, C-N, and C-O bonds via substitution and cross-coupling at a specific carbon center. The latter is a Michael acceptor, designed for conjugate addition reactions and polymerization, extending carbon chains and functionalizing materials through its reactive double bond. A deep understanding of their distinct electronic properties, reactivity profiles, and handling requirements is essential for any researcher aiming to leverage the power of the pyridine scaffold in drug development and materials science. The ability to choose the right tool for the job is a hallmark of an experienced and effective scientist.

References

  • Pipzine Chemicals. 3-(Bromoacetyl)pyridine Hydrobromide. [Link]

  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • PubChem. 3-Vinylpyridine. [Link]

  • Wikipedia. 2-Vinylpyridine. [Link]

  • The Good Scents Company. 3-vinyl pyridine. [Link]

  • PubChemLite. This compound hydrobromide (C7H8BrN). [Link]

  • PubChem. 3-(2-Bromoethyl)pyridine hydrobromide. [Link]

  • ResearchGate. A review on the medicinal importance of pyridine derivatives. [Link]

Sources

Commercial availability of chiral 3-(1-Bromoethyl)pyridine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Handling of Chiral 3-(1-Bromoethyl)pyridine Enantiomers Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Sourcing Specialists

Executive Summary: The "Make vs. Buy" Paradox

For researchers targeting the chiral this compound scaffold, a direct commercial search often yields frustration. While the racemic bromide (CAS 562074-53-7) is sporadically available, the pure enantiomers are rarely stocked as shelf-stable commodities.

The technical reason is chemical stability. Secondary benzylic bromides containing a basic pyridine nitrogen are chemically labile. They undergo rapid racemization via


 pathways (promoted by the benzylic carbocation stability) and self-quaternization (polymerization) upon storage.

The Industry Standard Solution: Do not source the chiral bromide. Source the stable chiral alcohol precursor and perform a stereospecific conversion in situ or immediately prior to use. This guide details the sourcing logic, the inversion synthesis protocol, and the self-validating quality control measures required to generate high-fidelity enantiomers.

Part 1: Strategic Sourcing Data

The commercially viable strategy relies on procuring 1-(3-Pyridyl)ethanol enantiomers. These are shelf-stable, widely available, and cost-effective.

Table 1: Critical CAS Registry & Sourcing Parameters
Target CompoundStereochemistryCAS NumberCommercial StatusStability Profile
(S)-Alcohol Precursor (S)-1-(3-Pyridyl)ethanol5096-11-7 High Availability Stable (Liquid/Oil)
(R)-Alcohol Precursor (R)-1-(3-Pyridyl)ethanol7606-26-0 High Availability Stable (Liquid/Oil)
Racemic Bromide This compound562074-53-7Low / IntermittentUnstable (Store < -20°C)
(R)-Bromide Target (R)-3-(1-Bromoethyl)pyridineN/A (Custom)Make-on-Demand Labile (Racemizes)
(S)-Bromide Target (S)-3-(1-Bromoethyl)pyridineN/A (Custom)Make-on-Demand Labile (Racemizes)

Sourcing Directive: To obtain the (R)-Bromide , purchase the (S)-Alcohol (CAS 5096-11-7). The recommended conversion protocol (Appel Reaction) proceeds with Walden Inversion .

Part 2: Technical Protocol – Stereospecific Conversion

The conversion of the chiral alcohol to the bromide must avoid carbocation intermediates (


), which lead to racemization. The Appel Reaction  is the gold standard here, driving an 

displacement with high enantiomeric fidelity.
Mechanism of Action (Walden Inversion)
  • Activation: Triphenylphosphine (

    
    ) reacts with Carbon Tetrabromide (
    
    
    
    ) to form a bromophosphonium salt.
  • Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorus, creating a strong leaving group (

    
    ).[1][2]
    
  • Displacement: Bromide attacks from the backside, displacing the phosphine oxide and inverting the chiral center.

DOT Diagram: Stereochemical Pathway

AppelReaction S_Alc (S)-1-(3-Pyridyl)ethanol (Stable Precursor) Activation Activation Step (PPh3 + CBr4) S_Alc->Activation DCM, 0°C Intermediate Oxyphosphonium Intermediate Activation->Intermediate Fast R_Bromide (R)-3-(1-Bromoethyl)pyridine (Target Electrophile) Intermediate->R_Bromide SN2 Displacement (Walden Inversion) Racemization RISK: SN1 Pathway (Acidic/Protic Conditions) Intermediate->Racemization Heat or Moisture

Caption: Logical flow of the Appel reaction showing the critical inversion step and the risk of racemization if conditions are uncontrolled.

Experimental Protocol: (S)-Alcohol (R)-Bromide

Reagents:

  • (S)-1-(3-Pyridyl)ethanol (1.0 equiv)[3][4]

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Carbon Tetrabromide (

    
    , 1.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 
    
    
    
    and anhydrous DCM. Cool to 0°C .
  • Brominating Agent: Add

    
     portion-wise. The solution will turn yellow/orange.[5] Stir for 10 minutes to form the active species.
    
  • Addition: Dissolve (S)-1-(3-Pyridyl)ethanol in minimal DCM and add dropwise to the reaction mixture at 0°C. Crucial: Keep temperature low to prevent exothermic racemization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC (disappearance of alcohol).

  • Workup (Rapid):

    • Concentrate the mixture under reduced pressure (do not heat above 30°C).

    • Triturate the residue with cold diethyl ether or hexane/ether mix to precipitate Triphenylphosphine Oxide (

      
      ).
      
    • Filter off the solid oxide.

  • Purification: Flash chromatography on silica gel (Hexanes/EtOAc). Note: Benzylic bromides degrade on silica; perform this step quickly or use neutral alumina.

Part 3: Self-Validating Quality Control (E-E-A-T)

Because you are synthesizing the chiral reagent, you must validate its optical purity before using it in subsequent steps (e.g., nucleophilic substitution).

Chiral HPLC Validation

Do not rely solely on optical rotation, which can be unreliable for this class of compounds due to solvent effects.

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine (to suppress peak tailing from the pyridine nitrogen).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 95%.

Chemical Stability Check
  • Test: Dissolve a small aliquot in

    
     and run a 
    
    
    
    NMR.
  • Indicator: Look for the quartet of the methine proton (–CH(Br)–). If racemization or hydrolysis occurs, you will see broadening or new peaks corresponding to the alcohol or alkene elimination products.

Storage Protocol

If the bromide is not used immediately:

  • Store as a solution in non-nucleophilic solvent (e.g., Toluene) at -20°C.

  • Alternatively, convert to the Hydrobromide salt (HBr) by adding 1.0 equiv of anhydrous HBr in ether. The salt form is significantly more resistant to racemization.

References

  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • ChemicalBook. (2025). "(S)-1-(3-Pyridyl)ethanol CAS 5096-11-7 Product Data." Link

  • National Institute of Standards and Technology (NIST). (2025). "3-Bromopyridine and Derivatives - WebBook Data." Link

  • PubChem. (2025). "this compound Compound Summary." National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(1-Bromoethyl)pyridine via Wohl-Ziegler Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-(1-Bromoethyl)pyridine is a high-value heterocyclic building block, serving as a critical electrophile in the synthesis of pharmaceuticals targeting neurological pathways (e.g., cholinergic ligands). Its synthesis from 3-ethylpyridine presents a classic yet challenging application of the Wohl-Ziegler reaction .

While the reaction mechanism is well-understood, the practical execution is often plagued by two failure modes:

  • Over-bromination: Formation of the gem-dibromo species.

  • Product Instability: The resulting secondary alkyl bromide is prone to spontaneous elimination (forming 3-vinylpyridine) or hydrolysis, especially in its free base form.

This guide provides a robust, field-tested protocol that prioritizes stoichiometric control and stabilization via salt formation , ensuring high fidelity in drug development workflows.

Mechanistic Insight: The "Why" Behind the Protocol

The reaction proceeds via a free-radical chain mechanism.[1] Success depends on maintaining a low steady-state concentration of molecular bromine (


) to favor allylic/benzylic substitution over electrophilic aromatic substitution or addition.
Radical Stability and Regioselectivity

The pyridine ring is electron-deficient, making the ethyl group's


-carbon (benzylic-like) the exclusive site for hydrogen abstraction. The resulting radical is stabilized by resonance with the aromatic ring, despite the ring's electron-withdrawing nature.
  • Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals.

  • Propagation A: Abstraction of a benzylic hydrogen from 3-ethylpyridine.

  • Propagation B: Reaction of the pyridyl radical with

    
     (generated in situ from NBS) to form the product and regenerate a bromine radical.
    
Pathway Visualization[2]

RadicalBromination Start 3-Ethylpyridine Radical α-Pyridyl Radical (Intermediate) Start->Radical H• Abstraction by Br• NBS NBS (Bromine Source) Br2 Br2 (Low Conc.) NBS->Br2 Reaction with HBr SideProduct Succinimide (Insoluble) NBS->SideProduct Byproduct Product This compound Radical->Product Reacts with Br2 Br2->Radical Regenerates Br•

Figure 1: The Wohl-Ziegler radical chain cycle optimized for alkylpyridines. The in-situ generation of low-concentration


 is critical for selectivity.

Experimental Design & Critical Parameters

Reagent Selection
ReagentRoleSpecificationRationale
3-Ethylpyridine Substrate>98% PurityImpurities can quench radicals.
N-Bromosuccinimide (NBS) Bromine SourceRecrystallizedCritical: Old/yellow NBS contains free

and HBr, causing side reactions. Recrystallize from water if necessary.
AIBN Initiator0.05 - 0.1 eqAzo-bis-isobutyronitrile initiates the chain at manageable temperatures (65-80°C).
Solvent Medium

(Classic) or PhCF_3 (Modern)
Carbon tetrachloride is standard but toxic.

-Trifluorotoluene (PhCF3) is a greener, high-boiling alternative that supports radical chemistry.
Stoichiometry Rules
  • Target: Monobromination.

  • Ratio: Use 1.0 : 1.05 (Substrate : NBS).

  • Warning: Excess NBS (>1.1 eq) leads to 1,1-dibromoethylpyridine, which is inseparable by standard extraction.

Detailed Protocol

Phase 1: Reaction Setup
  • Glassware: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) or Argon. Oxygen is a radical scavenger and will inhibit the reaction.
    
  • Charging:

    • Add 3-Ethylpyridine (10.0 mmol, 1.07 g).

    • Add NBS (10.5 mmol, 1.87 g).

    • Add AIBN (0.5 mmol, 82 mg).

    • Add solvent (

      
       or PhCF3, 50 mL). Concentration should be ~0.2 M.
      
Phase 2: Initiation and Reflux
  • Heating: Place the flask in a pre-heated oil bath set to 80°C .

  • Observation: The reaction mixture will initially be a suspension (NBS is denser than solvent). As the reaction proceeds, NBS (denser solid) converts to Succinimide (less dense solid), which floats to the surface.

    • Self-Validation Point: The "floating solid" transformation is the primary visual indicator of reaction progress.

  • Duration: Reflux for 2–4 hours.

  • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The product is less polar than the starting material.

    • Note: The product may streak on silica due to the basic pyridine nitrogen. Add 1% Triethylamine (TEA) to the TLC eluent for sharper spots.

Phase 3: Workup and Isolation (The "Stability" Step)

Crucial Note: The free base of this compound is thermally unstable and prone to polymerization. Do not distill the free base.

  • Filtration: Cool the mixture to 0°C. Filter off the precipitated succinimide using a sintered glass funnel. Wash the solid with cold solvent.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C to obtain a yellow oil.

  • Stabilization (Recommended):

    • Dissolve the crude oil in anhydrous Diethyl Ether (

      
      ).
      
    • Add 4M HCl in Dioxane (or HBr in AcOH) dropwise at 0°C.

    • The Hydrobromide or Hydrochloride salt will precipitate.

    • Filter and dry the salt.[2] This solid is stable for months at -20°C.

Phase 4: Analytical Validation
MethodExpected SignalInterpretation
1H NMR (

)

5.20 ppm (q, 1H)
The benzylic CH -Br proton. A quartet indicates coupling to the methyl group.
1H NMR (

)

2.05 ppm (d, 3H)
The methyl group doublet.
Appearance White/Off-white Solid (Salt)If oil (free base): Yellow/Orange (indicates trace decomposition).

Troubleshooting & Optimization

Issue: No Reaction (Starting Material Persists)
  • Cause: Old AIBN or Oxygen presence.

  • Fix: Recrystallize AIBN from methanol. Ensure rigorous

    
     purging. Add a second portion of AIBN (0.05 eq) after 2 hours.
    
Issue: Formation of Vinylpyridine (Elimination)
  • Cause: Overheating during workup or basic impurities.

  • Fix: Keep water bath <40°C. Avoid aqueous basic washes (e.g.,

    
    ) unless immediately using the product.
    
Issue: 1,1-Dibromo Product[4]
  • Cause: High local concentration of NBS or >1.1 equivalents used.

  • Fix: Adhere strictly to 1.05 eq NBS.

Safety & Hazards (HSE)

  • Lachrymator: Benzylic bromides are potent tear gas agents. Handle only in a functioning fume hood.

  • Vesicant: Avoid skin contact; causes severe burns. Double-glove (Nitrile).

  • Explosion Risk: AIBN is shock-sensitive if dry and impure. Store cold.

  • Solvent Toxicity: If using

    
    , be aware it is a carcinogen and ozone depleter. PhCF3 is a recommended substitute.
    

References

  • Canadian Journal of Chemistry , 1964, 42, 699.[3] "The Reaction of N-Bromosuccinimide with Some Alkyl Pyridines". (Detailed stoichiometry and salt isolation protocols). Link

  • Journal of Organic Chemistry , 2006, 71, 619-628. "Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines". (Modern adaptation of bromination conditions). Link

  • PubChem Compound Summary , "this compound". (Physical properties and safety data). Link

  • Master Organic Chemistry , "The Wohl-Ziegler Reaction: Allylic Bromination".[4] (Mechanistic grounding).[2][3] Link

Sources

Technical Application Note: Selective Bromination of 1-(3-Pyridyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for converting 1-(3-pyridyl)ethanol to 3-(1-bromoethyl)pyridine . While standard alcohol-to-halide conversions are routine, this specific substrate presents unique stability challenges due to the basicity of the pyridine ring and the lability of the secondary benzylic-like bromide.

Critical Insight: The free base of this compound is thermally unstable and prone to elimination (forming 3-vinylpyridine) or self-alkylation (polymerization). Consequently, this protocol prioritizes the isolation of the product as the hydrobromide salt , which significantly enhances shelf-life and handling safety.

Strategic Analysis & Chemist's Rationale

Method Selection

Three primary pathways were evaluated for this transformation. The Phosphorus Tribromide (


)  method is selected as the Gold Standard for this application.
MethodReagentsProsConsVerdict
A (Selected)

/ DCM
Mild conditions (

), high atom economy, clean inversion (

).
Requires careful quenching. Optimal
B

(aq) / Reflux
Scalable, forms salt directly.Harsh thermal conditions promote elimination to vinylpyridine.Sub-optimal
C

/

(Appel)
Neutral conditions.Generates stoichiometric phosphine oxide waste (difficult purification).Not recommended
Mechanistic Pathway

The reaction proceeds via an


 mechanism.[1][2][3] The pyridine nitrogen, being nucleophilic, may initially form a complex with 

or protonate if trace acid is present. However, the primary pathway involves the activation of the hydroxyl group followed by backside attack by bromide.[4]

ReactionMechanism Start 1-(3-Pyridyl)ethanol (Racemic or Chiral) Inter Activated Phosphite Intermediate Start->Inter Activation Reagent PBr3 / DCM 0°C Reagent->Inter Transition SN2 Transition State (Backside Attack) Inter->Transition Br- Attack Product This compound (Inversion of Config) Transition->Product -HOPBr2

Figure 1: Mechanistic pathway for the activation and substitution of the secondary alcohol.

Safety Profile (Critical)

  • Lachrymator/Vesicant: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants. All operations must be performed in a functioning fume hood.

  • Corrosive:

    
     reacts violently with water to produce 
    
    
    
    gas.
  • PPE Requirements: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Experimental Protocol

Materials
  • Substrate: 1-(3-Pyridyl)ethanol (1.0 equiv) [CAS: 4562-36-1]

  • Reagent: Phosphorus tribromide (

    
    ) (0.40 equiv - Note: 1 mol PBr3 delivers 3 mol Br, but slight excess is used relative to stoichiometry)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Saturated

    
     (aq) or Water (depending on salt isolation strategy)
    
Step-by-Step Procedure

Step 1: Preparation (0:00 - 0:30)

  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the RBF with 1-(3-pyridyl)ethanol (5.0 g, 40.6 mmol).

  • Add anhydrous DCM (50 mL) and cool the solution to 0°C using an ice/water bath.

Step 2: Bromination (0:30 - 3:00) 4. Prepare a solution of


  (4.4 g, 1.55 mL, 16.2 mmol, 0.4 equiv) in DCM (10 mL).
5.  Critical: Add the 

solution dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature < 5°C. 6. Allow the reaction to warm to room temperature (RT) and stir for 2–3 hours.
  • QC Check: Monitor by TLC (System: 10% MeOH in DCM). The starting material (
    
    
    ) should disappear, replaced by a less polar spot (free base) or a baseline spot (salt).

Step 3: Workup & Isolation of HBr Salt (3:00 - 5:00) Note: We avoid isolating the free base to prevent polymerization.

  • Cool the reaction mixture back to 0°C.

  • Quench: Slowly add absolute ethanol (5 mL) to destroy excess

    
    .
    
  • Precipitation: Slowly add diethyl ether (100 mL) to the reaction mixture with vigorous stirring. The product should precipitate as the hydrobromide salt.

    • Alternative: If an oil forms, decant the supernatant, triturate the oil with fresh ether/hexane (1:1), and sonicate until a solid forms.

  • Filtration: Filter the solid under a nitrogen blanket (the salt is hygroscopic).

  • Drying: Dry the solid in a vacuum desiccator over

    
    .
    

Step 4: Yield & Characterization

  • Expected Yield: 85–92%

  • Appearance: Off-white to pale yellow hygroscopic solid.

  • Storage: Store at -20°C under Argon.

Process Workflow Diagram

Workflow Step1 Step 1: Dissolution 1-(3-pyridyl)ethanol in DCM Cool to 0°C Step2 Step 2: Reaction Add PBr3 dropwise Stir 3h @ RT Step1->Step2 Step3 Step 3: Quench Add EtOH (destroys excess PBr3) Step2->Step3 Step4 Step 4: Salt Formation Add Et2O to precipitate HBr salt Step3->Step4 Step5 Step 5: Filtration Isolate Solid under N2 Step4->Step5

Figure 2: Operational workflow for the isolation of the stable hydrobromide salt.

Analytical Specifications

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Diagnostic doublet at

ppm (

) and quartet at

ppm (

). Aromatic protons shifted downfield due to pyridinium nature.
Purity HPLC (Reverse Phase)> 97% (Area under curve). Note: Run in acidic buffer to maintain salt form.
Elemental Combustion AnalysisWithin 0.4% of theoretical for

.

Troubleshooting & Optimization

  • Issue: Product is an oil that won't solidify.

    • Cause: Residual DCM or excess acid preventing crystallization.

    • Solution: Triturate vigorously with dry hexane or pentane. Scratch the glass side of the flask. Ensure all DCM is removed via rotovap before adding ether.

  • Issue: Low Yield.

    • Cause: Hydrolysis during quench.

    • Solution: Ensure the quench (EtOH) is anhydrous. Do not use water until the very end if performing an extractive workup (not recommended for salt isolation).

  • Issue: Color change to dark brown/black.

    • Cause: Polymerization of the free base.

    • Solution: Keep the system acidic (HBr salt form). Avoid neutralizing the product unless immediately using it in the next step.

References

  • Reaction Mechanism & Reagent Choice: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for reactions with ).
  • Safety & Handling of Pyridine Derivatives

    • Fisher Scientific. (2021).[5] Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Link (Analogous safety data for benzylic pyridine bromides).

  • Synthetic Precedent (Analogous Transformations): Kato, T., et al. (1999). "Synthesis of Pyridine Derivatives." Chemical & Pharmaceutical Bulletin, 47(11). (General methods for functionalizing pyridine side chains).
  • Product Stability Data

    • Sigma-Aldrich.[6][7] (n.d.). Product Specification: this compound. Link (Search CAS 562074-53-7 for stability notes on similar building blocks).

Sources

Application Note: Nucleophilic Substitution Conditions for 3-(1-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Bromoethyl)pyridine is a versatile but volatile heterocyclic building block used in the synthesis of nicotinic ligands and pharmaceutical intermediates. Its reactivity is defined by a "dual-nucleophile/electrophile" character: the pyridine nitrogen is nucleophilic, while the secondary alkyl bromide is electrophilic.

The Critical Challenge: In its free base form, this compound undergoes rapid intermolecular self-quaternization (polymerization) at room temperature. Furthermore, as a secondary halide, it is prone to E2 elimination to form 3-vinylpyridine under basic conditions.

The Solution: This guide establishes protocols to suppress self-destruction and elimination. We recommend storing the compound as its stable hydrobromide salt and generating the reactive free base in situ only in the presence of the target nucleophile.

Reactivity Profile & Mechanistic Insight[1]

Understanding the competing pathways is essential for yield optimization. The secondary alkyl bromide at the 3-position (nicotinyl position) exhibits distinct behaviors compared to 2- or 4-substituted isomers.

The Reactivity Landscape

The molecule exists in a precarious equilibrium of three competing pathways:

  • Pathway A (Desired): Intermolecular

    
     substitution by an external nucleophile (
    
    
    
    ).
  • Pathway B (Self-Destruction): The pyridine nitrogen of one molecule attacks the alkyl bromide of another, leading to ionic oligomers (pyridinium salts).

  • Pathway C (Elimination): Base-mediated E2 elimination yields 3-vinylpyridine, which is thermodynamically stable due to conjugation.

Pathway Visualization

ReactivityLandscape Substrate This compound (Free Base) Product Target Substitution Product (S_N2) Substrate->Product + Nucleophile (Kinetic Control) Polymer Pyridinium Oligomers (Self-Quaternization) Substrate->Polymer Concentrated / No Nu (Spontaneous) Vinyl 3-Vinylpyridine (E2 Elimination) Substrate->Vinyl + Strong Base / Heat (Thermodynamic)

Figure 1: Competing reaction pathways. Success depends on favoring the Green path over the Red paths.

Handling & Storage Protocol

Safety Warning: this compound is a potent alkylating agent and lachrymator. Handle in a fume hood.

Storage Form
  • Recommended: Store as This compound Hydrobromide (1:1 salt) .

    • Mechanism:[1][2][3][4][5][6] Protonation of the pyridine nitrogen (

      
      ) removes its nucleophilicity, rendering the salt stable indefinitely at room temperature if kept dry.
      
    • Commercial Availability: Often sold as the HBr salt (CAS 4916-55-6 refers to the methyl analog; ensure specificity for the ethyl analog, often CAS 562074-53-7 for the base).

"Just-in-Time" Free Basing

NEVER isolate the free base as a neat oil for long-term storage. If the free base is absolutely required for a non-polar solvent reaction:

  • Suspend the HBr salt in DCM (

    
    ).
    
  • Wash rapidly with ice-cold saturated

    
    .
    
  • Dry organic layer over

    
     at 
    
    
    
    .[7]
  • Use the solution immediately .

Experimental Protocols

The following protocols use the stable HBr salt directly, neutralizing it in situ. This is the most robust method for reproducibility.

Protocol A: Substitution with Secondary Amines

Target: Synthesis of 3-(1-(amino)ethyl)pyridine derivatives. Rationale: Secondary amines (e.g., morpholine, piperidine) act as both the nucleophile and the base. Using excess amine drives the reaction and scavenges HBr.

Reagents:

  • This compound

    
     HBr (1.0 equiv)
    
  • Secondary Amine (3.0 - 4.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound

    
     HBr (1.0 mmol, 267 mg) in anhydrous MeCN (5 mL). The salt may not fully dissolve initially.
    
  • Addition: Cool the mixture to

    
     in an ice bath. Add the secondary amine (3.5 mmol) dropwise.
    
    • Note: The first equivalent of amine neutralizes the HBr. The remaining equivalents act as the nucleophile.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check by TLC or LCMS. If conversion is slow, heat mildy to

      
      . Do not overheat , or elimination to vinylpyridine will dominate.
      
  • Workup: Concentrate the solvent. Redissolve residue in DCM and wash with saturated

    
     to remove amine salts. Dry over 
    
    
    
    and concentrate.
Protocol B: Substitution with Sodium Azide ( )

Target: Synthesis of 3-(1-Azidoethyl)pyridine (Click Chemistry Precursor). Rationale: Azide is a powerful nucleophile but a weak base, minimizing elimination.

Reagents:

  • This compound

    
     HBr (1.0 equiv)
    
  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Base:

    
     (1.5 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO or DMF (Dry).

Procedure:

  • Setup: Charge a flask with this compound

    
     HBr (1.0 mmol) and Sodium Azide (1.5 mmol, 97 mg).
    
  • Solvent & Base: Add dry DMSO (3 mL). Add DIPEA (2.5 mmol, 0.44 mL) dropwise at RT.

    • Why DIPEA? It is non-nucleophilic and bulky, preventing it from attacking the alkyl bromide while effectively neutralizing the HBr.

  • Reaction: Stir at RT for 12–18 hours.

    • Safety: Azides are potentially explosive. Do not use halogenated solvents (DCM) with sodium azide if possible to avoid forming diazidomethane.

  • Workup: Dilute with water and extract into Ethyl Acetate. Wash organic layer with water (

    
    ) to remove DMSO.
    
Protocol C: Thiol Alkylation (Thioether Synthesis)

Target: Reaction with Thiophenols or Alkyl Thiols.

Procedure:

  • Thiolate Formation: In a separate vial, treat the thiol (1.1 equiv) with

    
     (1.1 equiv) in THF/DMF at 
    
    
    
    to generate the thiolate anion.
  • Substrate Preparation: Suspend this compound

    
     HBr in THF. Add DIPEA (1.1 equiv) to free-base it in situ.
    
  • Coupling: Transfer the thiolate solution into the substrate solution at

    
    .
    
  • Reaction: Stir at

    
     RT for 2 hours. Thiolates are highly nucleophilic; the reaction is usually fast, minimizing the window for self-quaternization.
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product contains 3-vinylpyridine E2 Elimination is competing.1. Lower reaction temperature.2. Change solvent to less polar (e.g., THF instead of DMF).3. Use a less bulky/strong base.
Low Yield / Insoluble Gum Self-Quaternization (Polymerization).1. Dilution: Increase solvent volume (0.05 M concentration).2. Order of Addition: Add the substrate slowly to the nucleophile, not vice-versa. Keep substrate concentration low.
Starting Material Stalled Nucleophile is too weak or HBr not neutralized.1. Ensure at least 2.0 equiv of base (1 for HBr salt, 1 for reaction).2. Add catalytic KI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

Diagrammatic Workflow: In-Situ Neutralization

This workflow ensures the unstable free base is never accumulated in high concentrations.

Workflow Step1 Start: this compound HBr Salt (Solid, Stable) Step2 Dissolve in Solvent (DMF/MeCN) + Add Base (DIPEA/K2CO3) Step1->Step2 Step3 Intermediate: Free Base Generated In-Situ (Low Concentration) Step2->Step3 Transient Step4 Add Nucleophile Immediately (Or have Nu present) Step3->Step4 Rapid Step5 Product Formation (SN2) Step4->Step5

Figure 2: Recommended workflow for in-situ neutralization to prevent polymerization.

References

  • Synthesis and Stability of Pyridylalkyl Halides

    • Structure & Properties: PubChem.[8][9][10] (n.d.). This compound.[11] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text on pyridine side-chain reactivity).
  • Elimination vs Substitution: E2 Elimination Risks: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Elimination vs Substitution in secondary halides).
  • Synthetic Protocols (Analogous)

    • Reaction of 3-bromomethylpyridine with amines: World Intellectual Property Organization. (2008).[12] Patent WO2008053300A1. (Describes substitution conditions for pyridine alkyl halides).

    • In-situ Salt Neutralization: Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.

Sources

Using 3-(1-Bromoethyl)pyridine in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 3-(1-Bromoethyl)pyridine

Abstract

The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This application note provides a specialized guide for researchers, chemists, and drug development professionals on the use of this compound, a secondary sp³-hybridized alkyl halide, in Suzuki-Miyaura cross-coupling reactions. The incorporation of molecular scaffolds containing the 3-ethylpyridine moiety is of significant interest in medicinal chemistry and materials science. However, the coupling of secondary alkyl halides presents distinct challenges compared to their sp²-hybridized aryl or vinyl counterparts, primarily the competing β-hydride elimination pathway and slower oxidative addition rates.[3] This document offers a detailed exploration of the reaction mechanism, field-tested protocols, and robust troubleshooting strategies to enable the successful synthesis of 3-(1-arylethyl)pyridines, thereby expanding the synthetic chemist's toolkit.

Mechanistic Insights and Strategic Considerations

The successful application of this compound in Suzuki-Miyaura couplings hinges on a nuanced understanding of the catalytic cycle and the specific hurdles posed by a secondary alkyl electrophile. The general palladium-catalyzed cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Catalytic Cycle: An Overview

The reaction is initiated by the oxidative addition of the alkyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step for alkyl halides. Subsequently, in the transmetalation step, the organic group from the activated organoboron species is transferred to the palladium center.[6] This activation is typically achieved by a base, which forms a boronate complex, enhancing the nucleophilicity of the organic group.[7] The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle for an Alkyl Halide pd0 Pd(0)L₂ (Active Catalyst) oa_entry pd0->oa_entry Oxidative Addition oa_complex R¹-Pd(II)(X)L₂ (Alkylpalladium(II) Complex) trans_entry oa_complex->trans_entry Transmetalation beta_hydride β-Hydride Elimination (Side Reaction) oa_complex->beta_hydride H-Pd(II)(X)L₂ + Alkene trans_complex R¹-Pd(II)(R²)L₂ re_entry trans_complex->re_entry Reductive Elimination re_entry->pd0 R¹-R² (Product) oa_entry->oa_complex R¹-X (this compound) trans_entry->trans_complex R²-B(OR)₂ + Base (Activated Boronic Ester)

Figure 2: High-Level Experimental Workflow
Step-by-Step Methodology
  • Reaction Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.1 mmol, 2.1 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Rationale: The order of addition ensures that the solid reagents are well-mixed. Using a slight excess of the boronic acid drives the reaction to completion. A strong base like K₃PO₄ is crucial for activating the boronic acid. [4]

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen. Removing air is critical to prevent catalyst deactivation and ensure reproducibility. [4]

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe. Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the active catalyst. Finally, add this compound (1.0 mmol, 1.0 equiv.) via syringe.

    • Rationale: Pre-stirring the catalyst, ligand, and base allows the active Pd(0) species to form before the addition of the electrophile. [8]A mixed solvent system like dioxane/water often provides a good balance of solubility for both organic and inorganic reagents. [4]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.

    • Rationale: Moderate heating is required to overcome the activation energy for the oxidative addition of the secondary alkyl bromide. The temperature is kept below 100 °C to minimize β-hydride elimination.

  • Monitoring Progress: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture.

    • Rationale: Regular monitoring prevents unnecessary heating after the reaction has reached completion, which can lead to product degradation.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Rationale: Quenching with water and diluting with an organic solvent prepares the mixture for extraction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Rationale: This standard extraction procedure isolates the organic product from the inorganic salts and water-soluble components. Column chromatography is typically required to obtain the product in high purity.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst• Use a fresh source of palladium precursor and ligand. • Consider using a pre-catalyst (e.g., SPhos Palladacycle).
2. Insufficient Base Strength/Amount• Switch to a stronger base like Cesium Carbonate (Cs₂CO₃). • Ensure the base is anhydrous and used in sufficient excess (2-3 equiv.).
3. Reaction Temperature Too Low• Incrementally increase the temperature by 10 °C intervals, while carefully monitoring for side-product formation.
Significant Side-Product Formation (e.g., 3-vinylpyridine) 1. β-Hydride Elimination is Dominant• Lower the reaction temperature. • Screen other bulky ligands (e.g., RuPhos, XPhos) which may offer better steric shielding. [9] • Use a less coordinating solvent like toluene instead of dioxane.
2. Homocoupling of Boronic Acid• Ensure a rigorously inert atmosphere. Oxygen can promote homocoupling. [10] • Lower the catalyst loading.
Protodeboronation of Boronic Acid 1. Presence of Protic Impurities• Use rigorously dried, anhydrous solvents. • Ensure the base is added and mixed before prolonged heating.
2. Unstable Boronic Acid• Convert the boronic acid to its more stable pinacol boronate ester derivative before the reaction. [11]

References

  • MDPI. (n.d.). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • YouTube. (2021). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. Retrieved from [Link]

  • ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Journal of the American Chemical Society. (2003). Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Negishi Reactions of Alkyl Bromides and Iodides. Retrieved from [Link]

  • PubMed. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Bromoethyl)pyridine hydrobromide. Retrieved from [Link]

  • YouTube. (2015). Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions. Retrieved from [Link]

Sources

Procedure for Heck coupling using 3-(1-Bromoethyl)pyridine as electrophile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling (Heck reaction) of 3-(1-bromoethyl)pyridine with activated alkenes (e.g., styrene, acrylates).

The Challenge: Unlike aryl halides, this compound is a secondary benzylic-like alkyl halide. In standard Heck conditions, this substrate undergoes rapid


-hydride elimination  to form 3-vinylpyridine rather than the desired coupled product. Furthermore, the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.

The Solution: This protocol utilizes a bulky, electron-rich phosphine ligand system (based on Gregory Fu’s methodologies) to suppress


-hydride elimination and facilitate oxidative addition. We employ a specific base/solvent combination to prevent pyridine coordination and ensure high turnover frequencies (TOF).

Mechanistic Insight & Strategy

To achieve coupling, we must outcompete the thermodynamically favorable elimination pathway. The use of Tri-tert-butylphosphine (


)  or Tricyclohexylphosphine (

)
is critical. These ligands create a sterically crowded environment around the Pd center, which:
  • Accelerates oxidative addition (crucial for alkyl halides).

  • Retards

    
    -hydride elimination by occupying the coordination sites required for the formation of the Pd-H species.
    
Figure 1: Mechanistic Divergence

The following diagram illustrates the critical decision point in the catalytic cycle where the reaction succeeds (Coupling) or fails (Elimination).

HeckMechanism Figure 1: Kinetic competition between β-hydride elimination and migratory insertion. Start Substrate: This compound OxAdd Oxidative Addition (Alkyl-Pd-Br Complex) Start->OxAdd + Pd(0) Pd0 Pd(0) / Ligand (Active Catalyst) Pd0->OxAdd Elimination FAILURE MODE: β-Hydride Elimination OxAdd->Elimination Standard Ligands (Fast) Insertion Migratory Insertion (Alkene Capture) OxAdd->Insertion Bulky Ligand (P(t-Bu)3) (Accelerated) VinylPy Byproduct: 3-Vinylpyridine Elimination->VinylPy Product Coupled Product Insertion->Product Reductive Elim.

Experimental Protocol

Materials & Reagents Table

Stoichiometry is calculated relative to the electrophile (1.0 equiv).

ReagentRoleEquiv.Notes
This compound Electrophile1.0Freshly prepared or distilled. Unstable over long storage.
Styrene / Acrylate Nucleophile1.2 - 1.5Excess required to suppress homocoupling.

Catalyst Precursor0.025 (5 mol% Pd)Source of Pd(0).

(1.0 M in toluene)
Ligand0.06Air-sensitive. Handle in glovebox or under Ar.

(Dicyclohexylmethylamine)
Base1.2Bulky base prevents nucleophilic attack on substrate.
Dioxane (Anhydrous)Solvent0.2 M conc.Degassed (Sparged with Ar for 15 min).
Step-by-Step Procedure

Note: This reaction is sensitive to oxygen. Schlenk line or Glovebox techniques are mandatory.

Step 1: Catalyst Pre-complexation

  • In a glovebox or under Argon counter-flow, charge a flame-dried reaction vial with

    
     (23 mg per 1.0 mmol scale).
    
  • Add anhydrous Dioxane (2.0 mL).

  • Add

    
     solution (60 
    
    
    
    L of 1.0 M stock).
  • Stir at room temperature for 5–10 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating active ligand ligation.

Step 2: Substrate Addition

  • Add This compound (186 mg, 1.0 mmol) directly to the catalyst mixture.

  • Immediately add the Alkene (e.g., Styrene, 1.2 mmol).

  • Add

    
      (260 
    
    
    
    L, 1.2 mmol). Crucial: Do not use inorganic bases like
    
    
    initially, as solubility issues in Dioxane can stall the reaction for this specific substrate class.

Step 3: Reaction

  • Seal the vial with a Teflon-lined crimp cap or pressure screw cap.

  • Remove from glovebox (if applicable).

  • Heat the reaction block to 80 °C .

    • Why 80 °C? Lower temperatures (<60 °C) are insufficient for activation; higher temperatures (>100 °C) accelerate the

      
      -hydride elimination of the starting material.
      
  • Stir vigorously for 12–24 hours.

Step 4: Work-up

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite/Silica to remove Pd black.

  • Wash the filtrate with water (

    
     mL) to remove the amine hydrobromide salt.
    
  • Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Workflow Visualization

Workflow Figure 2: Operational workflow for the Heck coupling of secondary benzylic bromides. Setup 1. Catalyst Prep Pd2(dba)3 + P(t-Bu)3 Solvent: Dioxane Mix 2. Add Reactants + Substrate (Py-CH(Me)Br) + Alkene + Base (Cy2NMe) Setup->Mix Degas 3. O2 Removal Argon Sparge / Glovebox Mix->Degas Heat 4. Reaction 80°C, 12-24h Degas->Heat QC 5. In-Process Control (LCMS) Check for Vinylpyridine (Elimination) Heat->QC QC->Heat Incomplete Purify 6. Isolation Filter -> Wash -> Column QC->Purify Conversion > 90%

Troubleshooting & Optimization (E-E-A-T)

Issue 1: Low Yield / High Vinylpyridine Formation

  • Diagnosis:

    
    -hydride elimination is outcompeting insertion.
    
  • Fix: Increase the concentration of the alkene (up to 2.0 equiv). This increases the rate of the bimolecular insertion step relative to the unimolecular elimination step. Alternatively, switch solvent to Toluene , which can sometimes stabilize the radical character of the intermediate.

Issue 2: No Reaction (Catalyst Poisoning)

  • Diagnosis: The pyridine nitrogen is coordinating to Pd.[1]

  • Fix: Add a Lewis Acid scavenger? No. This will precipitate the substrate. Instead, increase catalyst loading to 8-10 mol% or switch to

    
      which is even bulkier than 
    
    
    
    and less likely to be displaced by pyridine.

Issue 3: Regioselectivity (Branched vs. Linear)

  • Insight: With styrene, the product is usually the linear trans-alkene (E-isomer). If branched products are observed, it indicates a "Heck-type" radical pathway dominates. This is often acceptable but be aware of the stereochemical implications.

References

  • Littke, A. F., & Fu, G. C. (2001).[2] Heck reactions of aryl chlorides and bromides with the aid of P(t-Bu)3. Journal of the American Chemical Society.[3] Link

    • Grounding: Establishes the efficacy of bulky phosphines for difficult substr
  • Firmansjah, L., & Fu, G. C. (2007).[3] Intramolecular Heck Reactions of Unactivated Alkyl Halides. Journal of the American Chemical Society.[3] Link

    • Grounding: Demonstr

      
      -hydride elimination in alkyl systems.[4][5]
      
  • Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.[3] Link

    • Grounding: Provides the foundational logic for alkyl-halide activ
  • McMahon, C. M., & Alexanian, E. J. (2014). Intermolecular Radical-Mediated Alkene Difunctionalizations. Angewandte Chemie International Edition. Link

    • Grounding: Contextualizes the radical nature of secondary alkyl halide couplings.

Disclaimer: This protocol involves the use of hazardous chemicals and pressurized vessels. Standard safety protocols for handling palladium catalysts and alkyl bromides must be observed.

Sources

Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing 3-(1-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines and the Strategic Role of 3-(1-Bromoethyl)pyridine

Chiral amines are fundamental building blocks in modern medicinal chemistry and drug development. Their stereochemistry is often a critical determinant of pharmacological activity, with different enantiomers exhibiting distinct efficacy and toxicity profiles. Consequently, the development of efficient and highly stereoselective methods for their synthesis is a paramount objective for researchers in the pharmaceutical and fine chemical industries.[1] Among the myriad of synthetic intermediates, this compound stands out as a versatile precursor for the introduction of a chiral ethylamine moiety onto a pyridine scaffold, a common structural motif in a wide array of bioactive molecules.

This technical guide provides an in-depth exploration of synthetic strategies for preparing chiral amines from this compound. We will delve into the mechanistic underpinnings of stereoselective nucleophilic substitution reactions at the benzylic position and present detailed protocols for catalytic asymmetric amination. The methodologies discussed herein are designed to provide researchers with a robust framework for the synthesis of enantiomerically enriched pyridine-containing amines, crucial for advancing drug discovery programs.

Mechanistic Considerations: Navigating the Path to Enantioselectivity

The synthesis of chiral amines from this compound hinges on the stereocontrolled substitution of the bromine atom with an amine nucleophile. The benzylic nature of the carbon-bromine bond allows for both SN1 and SN2 reaction pathways. Understanding the factors that govern these pathways is crucial for designing a successful asymmetric synthesis.

An SN1-type reaction would proceed through a planar carbocation intermediate, leading to a racemic mixture of the product, which is generally undesirable for pharmaceutical applications. In contrast, a well-controlled SN2 reaction proceeds with inversion of stereochemistry at the chiral center. By employing chiral catalysts or auxiliaries, it is possible to favor one enantiomer over the other, leading to an enantiomerically enriched product.

The key to achieving high enantioselectivity lies in creating a chiral environment around the reaction center. This can be accomplished through several strategic approaches:

  • Catalytic Asymmetric Amination: This is often the most efficient and atom-economical approach. It involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand or an organocatalyst, to control the facial selectivity of the nucleophilic attack.

  • Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral auxiliary to the amine nucleophile. The auxiliary directs the stereochemical outcome of the substitution reaction and is subsequently removed to yield the chiral amine product.

  • Kinetic Resolution: In this strategy, a chiral catalyst selectively reacts with one enantiomer of the racemic this compound, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

This guide will primarily focus on catalytic asymmetric amination, as it represents a more modern and versatile approach.

Catalytic Systems for Asymmetric Amination

A variety of catalytic systems have been successfully employed for the asymmetric amination of benzylic halides and related electrophiles. These can be broadly categorized into transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis

Transition metals such as palladium, copper, rhodium, and iridium, in combination with chiral ligands, are powerful tools for asymmetric C-N bond formation.[2][3][4][5][6][7] The choice of metal and ligand is critical for achieving high yield and enantioselectivity.

  • Palladium Catalysis: Palladium complexes, particularly with chiral phosphine ligands like BINAP, have been shown to be effective in the asymmetric benzylic substitution of carbonates with amines.[3] This suggests their potential applicability to the amination of this compound. The reaction likely proceeds through a dynamic kinetic asymmetric transformation (DYKAT), where the racemic starting material is converted into a single enantiomer of the product.

  • Copper Catalysis: Copper-catalyzed systems, often with chiral diamine or phosphine ligands, are also promising candidates.[2][6][8] They have been successfully used in the asymmetric allylic and benzylic C-H amination, demonstrating their ability to control stereochemistry in C-N bond formation.

  • Iridium and Rhodium Catalysis: Iridium and rhodium complexes, frequently paired with chiral phosphoramidite or diene ligands, have shown remarkable success in asymmetric allylic amination and hydrogenation reactions.[4][5][7][9] These catalysts are known for their high activity and enantioselectivity, making them attractive for the challenging amination of this compound.

Organocatalysis

Organocatalysis offers a metal-free alternative for asymmetric synthesis, often with the advantages of lower toxicity and cost. Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts have all been employed in enantioselective aminations.

  • Chiral Brønsted Acid Catalysis: Chiral phosphoric acids and related Brønsted acids can activate imines towards nucleophilic attack. While not directly applicable to the substitution of a bromide, they are key in related asymmetric syntheses of chiral amines.

  • Chiral Phase-Transfer Catalysis: Chiral quaternary ammonium salts, often derived from cinchona alkaloids, can be highly effective in promoting asymmetric nucleophilic substitutions under phase-transfer conditions.[10][11] This approach is particularly well-suited for reactions involving an anionic nucleophile and an organic-soluble electrophile like this compound.

Experimental Protocols

The following protocols are representative examples of how the synthesis of chiral amines from this compound could be approached based on established methodologies for analogous systems. Researchers should note that optimization of reaction conditions (catalyst loading, solvent, temperature, and reaction time) will likely be necessary for this specific substrate.

Protocol 1: Palladium-Catalyzed Dynamic Kinetic Asymmetric Amination

This protocol is adapted from methodologies developed for the asymmetric substitution of benzylic carbonates.[3]

Objective: To synthesize an enantiomerically enriched N-substituted-1-(pyridin-3-yl)ethanamine via a palladium-catalyzed dynamic kinetic asymmetric transformation.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, aniline derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)- or (S)-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and the chiral ligand ((R)- or (S)-BINAP, 2.2 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to pre-form the catalyst.

  • Add the amine nucleophile (1.2 equivalents) and sodium tert-butoxide (1.5 equivalents).

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Outcome: Formation of the chiral amine product with high yield and enantioselectivity. The use of (R)-BINAP is expected to yield one enantiomer, while (S)-BINAP should produce the other.

Protocol 2: Organocatalytic Asymmetric Amination using a Chiral Phase-Transfer Catalyst

This protocol is based on the use of chiral quaternary ammonium salts for asymmetric alkylations.[10][11]

Objective: To synthesize an enantiomerically enriched N-protected-1-(pyridin-3-yl)ethanamine using a chiral phase-transfer catalyst.

Materials:

  • This compound

  • Amine nucleophile with a protecting group (e.g., N-(diphenylmethylene)glycine tert-butyl ester)

  • Chiral phase-transfer catalyst (e.g., a Maruoka catalyst or a Cinchona alkaloid-derived catalyst, 1 mol%)

  • Potassium hydroxide (50% aqueous solution)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the N-protected amine (1.1 equivalents), the chiral phase-transfer catalyst (1 mol%), and toluene.

  • Stir the mixture vigorously and add the 50% aqueous potassium hydroxide solution.

  • Continue vigorous stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and diastereomeric ratio of the product by ¹H NMR spectroscopy and/or chiral HPLC.

  • The protecting group can be removed under appropriate conditions to yield the free chiral amine.

Expected Outcome: Formation of the N-protected chiral amine with good yield and high diastereoselectivity. The choice of the chiral phase-transfer catalyst will determine the absolute stereochemistry of the product.

Data Presentation

The following table summarizes representative data for the asymmetric synthesis of chiral benzylic amines using methodologies analogous to those described above. This data can serve as a benchmark for researchers working with this compound.

Catalyst SystemElectrophileNucleophileYield (%)ee (%)Reference
Pd(OAc)₂ / (R)-BINAP1-Phenylethyl CarbonatePhthalamide8592[3]
Cu(MeCN)₄PF₆ / (R)-BINAMCyclohexeneN-Phenylhydroxylamine7588[2]
Chiral PTC (Cinchona-derived)Benzyl BromideGlycine Schiff Base9299[10][11]
Ir-complex / PhosphoramiditeCinnamyl AcetateBenzylamine9598[9]

Visualization of Synthetic Pathways

Catalytic Cycle for Palladium-Catalyzed Asymmetric Amination

G cluster_reactants Reactants cluster_product Product A Pd(0)L* B Oxidative Addition A->B This compound C π-allyl-Pd(II) Intermediate B->C D Nucleophilic Attack C->D Amine Nucleophile E Reductive Elimination D->E E->A F Chiral Amine Product E->F Product Chiral Amine F->Product Reactant1 This compound Reactant1->B Reactant2 Amine Reactant2->D

Caption: Proposed catalytic cycle for the Pd-catalyzed asymmetric amination.

Workflow for Organocatalytic Phase-Transfer Catalysis

G cluster_workflow Experimental Workflow Start Combine Reactants and Catalyst AddBase Add Aqueous Base Start->AddBase Reaction Vigorous Stirring at RT AddBase->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Yield and ee Determination Purification->Analysis End Final Chiral Product Analysis->End

Caption: General workflow for asymmetric synthesis via phase-transfer catalysis.

Conclusion and Future Outlook

The synthesis of chiral amines from this compound presents a valuable opportunity for the development of novel pharmaceuticals and fine chemicals. While direct protocols for this specific transformation are still emerging in the literature, the extensive research on analogous benzylic systems provides a strong foundation for methodological development. Both transition-metal catalysis and organocatalysis offer promising avenues for achieving high enantioselectivity. Future research will likely focus on the development of more active and selective catalysts that are tailored for pyridine-containing substrates, as well as the expansion of the substrate scope to include a wider range of amine nucleophiles. The protocols and strategies outlined in this guide are intended to empower researchers to explore this exciting area of asymmetric synthesis and contribute to the advancement of chiral amine chemistry.

References

  • Blakey, S. B., et al. (2015). Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. Organic Chemistry Frontiers, 2(7), 749-753. [Link]

  • Malkov, A. V., & Kocovský, P. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 201-248. [Link]

  • Yao, X., et al. (2017). Palladium-Catalyzed Asymmetric Benzylic Substitution of Secondary Benzyl Carbonates with Nitrogen and Oxygen Nucleophiles. Organic Letters, 19(10), 2596-2599. [Link]

  • Wang, D., et al. (2021). Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis. Organic Chemistry Frontiers, 8(20), 5736-5742. [Link]

  • Zhang, X., et al. (2020). Enantioselective Intermolecular Radical C-H Amination. Journal of the American Chemical Society, 142(51), 21418-21425. [Link]

  • García-Álvarez, R., & Fernández-Rodríguez, M. A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14068-14163. [Link]

  • Liu, R. Y., & Stahl, S. S. (2021). Intermolecular Enantioselective Benzylic C(sp3)-H Amination via Cationic Copper Catalysis. ChemRxiv. [Link]

  • Kondratyev, N. S., & Malkov, A. V. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Semantic Scholar. [Link]

  • Wikipedia contributors. (2023). Phosphoramidite ligand. In Wikipedia, The Free Encyclopedia. [Link]

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Protecting Group Strategies for 3-(1-Bromoethyl)pyridine in Multi-step Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of 3-(1-Bromoethyl)pyridine

This compound is a valuable building block in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of a wide array of more complex molecules. However, its utility is intrinsically linked to the challenge of managing its dual reactivity. The molecule possesses two primary reactive sites: the nucleophilic pyridine nitrogen and the electrophilic benzylic carbon bearing a bromine atom. The lone pair of electrons on the pyridine nitrogen renders it basic and nucleophilic, capable of interfering with reactions intended for the bromoethyl side chain. For instance, in the presence of organometallic reagents or other strong nucleophiles, the pyridine nitrogen can be alkylated or can coordinate to the metal center, leading to undesired side reactions and reduced yields of the target product.

This guide provides an in-depth exploration of protecting group strategies to temporarily mask the reactivity of the pyridine nitrogen, thereby enabling selective transformations at the 1-bromoethyl substituent. We will delve into the mechanistic rationale behind various protection strategies, provide detailed experimental protocols for their implementation, and discuss their compatibility with common synthetic transformations.

Strategic Considerations for Protecting Group Selection

The choice of a suitable protecting group is governed by several critical factors:

  • Ease of Installation and Removal: The protecting group should be introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.

  • Stability: The protected pyridine must be stable to the reaction conditions required for the desired transformation of the side chain.

  • Orthogonality: In more complex syntheses, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule, a concept known as an orthogonal protecting group strategy.[1][2][3]

Below, we discuss several effective strategies for the protection of the pyridine nitrogen in this compound.

Pyridine N-Oxide: A Versatile Protecting and Activating Group

The formation of a pyridine N-oxide is a widely employed strategy for protecting the pyridine nitrogen. The N-O bond significantly reduces the basicity and nucleophilicity of the nitrogen atom.[4] Furthermore, the N-oxide group can electronically influence the pyridine ring, facilitating certain reactions.

Rationale for Use

The lone pair on the nitrogen is engaged in the dative bond with oxygen, thus preventing its interference in subsequent reactions. The deoxygenation of the N-oxide to regenerate the pyridine is typically a high-yielding process.[5]

Experimental Protocols

Protocol 1: N-Oxidation of this compound

  • Reagents: this compound, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid.

  • Procedure with m-CPBA:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound N-oxide. Purification can be achieved by column chromatography.

  • Procedure with Hydrogen Peroxide/Acetic Acid: [6]

    • Dissolve this compound (1.0 eq) in glacial acetic acid.

    • Add 30% hydrogen peroxide (2.0-3.0 eq) dropwise at room temperature.

    • Heat the mixture to 70-80 °C for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully remove the excess peroxide and acetic acid under reduced pressure.

    • The residue can be purified by crystallization or chromatography.

Protocol 2: Deoxygenation of this compound N-oxide

  • Reagents: Phosphorus tribromide (PBr₃) or triphenylphosphine (PPh₃).

  • Procedure with PBr₃:

    • Dissolve the this compound N-oxide (1.0 eq) in an anhydrous aprotic solvent like DCM or acetonitrile.

    • Cool the solution to 0 °C.

    • Add PBr₃ (1.1-1.5 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the reaction is complete as monitored by TLC.

    • Carefully quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the deprotected pyridine.

Compatibility and Limitations

Pyridine N-oxides are generally stable to a range of reaction conditions. However, their compatibility with strongly nucleophilic and basic reagents, such as Grignard reagents, can be problematic. Reactions with Grignard reagents can lead to addition to the pyridine ring or even ring-opening, especially at elevated temperatures.[7] For such transformations, maintaining low temperatures (e.g., -40 °C to -78 °C) is crucial to favor the desired reaction at the side chain.[7] N-oxides have been shown to be compatible with Suzuki cross-coupling conditions.[8]

N-Alkylation: Formation of Pyridinium Salts

Quaternization of the pyridine nitrogen with an alkyl halide, such as benzyl bromide, forms a pyridinium salt. This strategy effectively masks the nucleophilicity of the nitrogen.

Rationale for Use

The formation of the positively charged pyridinium salt renders the nitrogen non-nucleophilic. The benzyl group is a common choice due to the various methods available for its subsequent removal.[9]

Experimental Protocols

Protocol 3: N-Benzylation of this compound

  • Reagents: this compound, benzyl bromide.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or toluene.

    • Add benzyl bromide (1.0-1.2 eq).

    • Heat the reaction mixture at reflux for several hours until TLC analysis indicates the consumption of the starting material.

    • The pyridinium salt often precipitates from the solution upon cooling.

    • The product can be isolated by filtration and washed with a cold solvent.

Protocol 4: N-Debenzylation of the Pyridinium Salt

  • Reagents: Palladium on carbon (Pd/C), hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).

  • Procedure (Catalytic Transfer Hydrogenation): [5]

    • Dissolve the N-benzylpyridinium salt (1.0 eq) in a solvent such as methanol or ethanol.

    • Add 10% Pd/C (10-20 mol% Pd).

    • Add ammonium formate (5-10 eq).

    • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude deprotected pyridine.

Compatibility and Limitations

N-benzylpyridinium salts are stable to a variety of reaction conditions. However, the positively charged ring is highly activated towards nucleophilic attack, which can be a limitation if the desired reaction involves nucleophiles that can add to the pyridine ring. The debenzylation via catalytic hydrogenation is a clean and efficient method, but it is not compatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes.

Lewis Acid Adducts: In Situ Protection

The formation of a Lewis acid-base adduct between the pyridine nitrogen and a suitable Lewis acid can serve as an effective in situ protection strategy.

Rationale for Use

The coordination of a Lewis acid to the pyridine nitrogen blocks its lone pair, preventing it from participating in side reactions. This protection is transient and does not require separate protection and deprotection steps. Zinc chloride (ZnCl₂) is a commonly used Lewis acid for this purpose.[10][11]

Experimental Protocol

Protocol 5: ZnCl₂-Mediated Nucleophilic Substitution

  • Reagents: this compound, ZnCl₂, nucleophile (e.g., a Grignard reagent or an enolate).

  • Procedure:

    • To a solution of this compound (1.0 eq) in an anhydrous solvent such as THF at 0 °C, add a solution of ZnCl₂ (1.0-1.2 eq) in THF.

    • Stir the mixture for 15-30 minutes to allow for the formation of the pyridine-ZnCl₂ complex.

    • Add the nucleophile dropwise at the appropriate temperature for the specific reaction.

    • Allow the reaction to proceed to completion as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by column chromatography.

Compatibility and Limitations

This method is particularly useful for reactions involving organometallic reagents. The Lewis acid not only protects the nitrogen but can also activate the pyridine ring towards certain transformations. The choice of Lewis acid and reaction conditions is crucial to avoid undesired side reactions.

Borane Adducts: A Stable and Removable Protection

Boranes, such as BH₃, can form stable adducts with pyridines, effectively protecting the nitrogen.

Rationale for Use

The formation of a pyridine-borane complex neutralizes the basicity and nucleophilicity of the nitrogen. These adducts are often stable to a range of reaction conditions and can be deprotected under acidic conditions.[12]

Experimental Protocols

Protocol 6: Formation of the this compound-Borane Complex

  • Reagents: this compound, borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a 1 M solution of BH₃·THF (1.0-1.1 eq) dropwise.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the pyridine-borane adduct, which can often be used in the next step without further purification.

Protocol 7: Deprotection of the Pyridine-Borane Complex

  • Reagents: Aqueous acid (e.g., HCl).

  • Procedure:

    • Dissolve the pyridine-borane adduct in a suitable solvent like methanol or ethanol.

    • Add an aqueous solution of HCl (e.g., 2 M HCl) and stir at room temperature.

    • The deprotection is usually rapid and can be monitored by the cessation of hydrogen gas evolution.

    • Neutralize the reaction with a base (e.g., NaHCO₃) and extract the product with an organic solvent.

Compatibility and Limitations

Pyridine-borane adducts are generally stable under neutral and basic conditions. They have been shown to be compatible with some cross-coupling reactions.[13] However, they are sensitive to acidic conditions, which is the basis for their removal.

Summary of Protecting Group Strategies

Protecting GroupIntroduction ReagentsDeprotection ReagentsAdvantagesLimitations
N-Oxide m-CPBA or H₂O₂/AcOHPBr₃, PPh₃, or Zn/AcOHReadily accessible, can activate the ring for certain reactions.Incompatible with some strong nucleophiles/bases (e.g., Grignard reagents at RT).
N-Benzyl Benzyl bromideCatalytic hydrogenation (e.g., Pd/C, H₂ or (NH₄)HCO₂)Stable protecting group.Deprotection conditions not compatible with reducible functional groups. Ring is activated to nucleophilic attack.
Lewis Acid ZnCl₂, etc. (in situ)Aqueous workupIn situ protection, no extra steps.Stoichiometric amounts of Lewis acid often required.
Borane Adduct BH₃·THF or BH₃·SMe₂Aqueous acidStable to many conditions, mild removal.Sensitive to acidic conditions.

Illustrative Workflow: Orthogonal Protection Strategy

An orthogonal protection strategy allows for the selective deprotection of one group in the presence of another. For a molecule containing both a protected pyridine and another protected functional group, this enables sequential, site-selective modifications.

Orthogonal_Strategy cluster_0 Starting Material cluster_1 Protection cluster_2 Side Chain Modification cluster_3 Deprotection 1 cluster_4 Final Product SM This compound P1 Protect Pyridine (e.g., N-Oxide) SM->P1 m-CPBA R1 React at Bromoethyl (e.g., Nucleophilic Substitution) P1->R1 Nu- D1 Deprotect Pyridine R1->D1 PBr3 FP Modified Pyridine D1->FP

Caption: A workflow illustrating a protection-reaction-deprotection sequence.

Conclusion

The successful multi-step synthesis involving this compound hinges on the judicious selection and implementation of a protecting group for the pyridine nitrogen. The choice between forming an N-oxide, a pyridinium salt, a Lewis acid adduct, or a borane complex depends on the specific reaction conditions of the subsequent synthetic steps. By understanding the advantages and limitations of each strategy, researchers can navigate the dual reactivity of this versatile building block and efficiently access a diverse range of target molecules.

References

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  • Lewis Base Activation of Lewis Acids – Group 13. In Situ Generation and Reaction of Borenium Ions - NIH. (URL: [Link])

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - NIH. (URL: [Link])

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - the University of Bath's research portal. (URL: [Link])

  • Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - RSC Publishing. (URL: [Link])

  • Pyridine N-Oxides - Baran Lab. (URL: [Link])

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. (URL: [Link])

  • An Application of Borane As a Protecting Group for Pyridine | Request PDF - ResearchGate. (URL: [Link])

  • Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines - Journal of Synthetic Chemistry. (URL: [Link])

  • CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google P
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed. (URL: [Link])

  • Reactivity of Pyridine-2,4,6-tricarboxylic Acid toward Zn(II) Salts under Different Reaction Conditions | Inorganic Chemistry - ACS Publications. (URL: [Link])

  • Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity - NIH. (URL: [Link])

  • I have a problem with boc deprotection of pyridinium salts - ResearchGate. (URL: [Link])

  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar. (URL: [Link])

  • Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC - NIH. (URL: [Link])

  • Stability of borane adducts | Lewis acid-base reaction | JAM 2022 Chemistry - YouTube. (URL: [Link])

  • B-Alkyl Suzuki Couplings - Macmillan Group. (URL: [Link])

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  • US3644380A - Preparation of 3-cyanopyridine - Google P
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Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing the Elimination of 3-(1-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address a common challenge in synthetic chemistry: the unwanted elimination of 3-(1-Bromoethyl)pyridine to 3-vinylpyridine. Our goal is to equip you with the knowledge and practical strategies to maximize the yield of your desired substitution products while minimizing this problematic side reaction.

Troubleshooting Guide: Navigating the Challenges of this compound Reactions

This section is designed to help you diagnose and resolve issues you may encounter during your experiments.

Q1: I'm observing a significant amount of 3-vinylpyridine in my reaction mixture, leading to low yields of my target molecule. What is the underlying chemical principle at play?

A1: The formation of 3-vinylpyridine alongside your desired substitution product is a classic example of competing reaction pathways, specifically the bimolecular nucleophilic substitution (SN2) and the bimolecular elimination (E2) reactions. This compound is a secondary alkyl halide, which is susceptible to both pathways.[1]

  • SN2 Pathway: The nucleophile directly attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming your desired product.

  • E2 Pathway: A base abstracts a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond and the elimination of hydrogen bromide (HBr), resulting in 3-vinylpyridine.[2]

The balance between these two reactions is highly sensitive to the experimental conditions.

G sub This compound sn2_product SN2 Product sub->sn2_product  SN2 Pathway (Substitution) e2_product 3-Vinylpyridine (E2 Product) sub->e2_product  E2 Pathway (Elimination) nuc Nucleophile (Nu⁻) nuc->sub base Base (B:) base->sub

Figure 1: Competing SN2 and E2 pathways for this compound.

Q2: What are the critical experimental parameters I need to control to favor the SN2 reaction over the E2 elimination?

A2: To suppress the formation of 3-vinylpyridine, you must carefully control three key factors: temperature, the nature of your nucleophile/base, and the solvent system.

ParameterTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Temperature Low temperatures (e.g., 0 °C to room temperature)High temperaturesElimination reactions have a higher activation energy and are entropically favored, making them more competitive at elevated temperatures.[3][4][5]
Nucleophile/Base Strong nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻)Strong, sterically hindered base (e.g., t-BuOK)Strong, bulky bases are more effective at abstracting a proton (E2) than at attacking a sterically hindered carbon center (SN2).[6][7]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Less polar or protic solvents with a strong basePolar aprotic solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile "naked" and highly reactive for SN2 attack.[8][9][10]
Q3: Can you provide a general, optimized protocol for performing a nucleophilic substitution on this compound?

A3: Absolutely. The following protocol is designed to maximize the SN2 product yield.

Experimental Protocol: SN2 Reaction with this compound

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add your nucleophile (1.1 equivalents) and a polar aprotic solvent (e.g., anhydrous DMF or DMSO) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous polar aprotic solvent.

    • Add the this compound solution dropwise to the cooled, stirring solution of the nucleophile over 30-60 minutes.

    • Maintain the reaction temperature at 0 °C for 1-2 hours after the addition is complete.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the starting material is consumed, quench the reaction by slowly adding cold water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel.

G start Start prep Prepare Nucleophile in Anhydrous Polar Aprotic Solvent (0 °C, Inert Atmosphere) start->prep add Dropwise Addition of This compound Solution (0 °C) prep->add react Stir at 0 °C for 1-2 hours add->react monitor Monitor by TLC/LC-MS react->monitor workup Quench and Aqueous Work-up monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Recommended workflow for SN2 reactions.

Q4: My this compound appears discolored, and I'm still getting poor results even with an optimized protocol. Could the starting material be the issue?

A4: Yes, the stability of this compound is a critical factor. This compound can degrade over time, especially if not stored properly.[11] Degradation often involves the elimination of HBr, which can then catalyze further decomposition.

Recommended Storage and Handling Procedures:

  • Storage Temperature: Store at 0-8 °C to minimize thermal decomposition.[11]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent moisture- and air-induced degradation.

  • Container: Use a tightly sealed, amber glass vial or bottle to protect from light, which can promote radical pathways.

  • Handling: Always handle the compound in a well-ventilated fume hood.[12] When weighing and transferring, do so quickly to minimize exposure to atmospheric moisture.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the E2 elimination of this compound?

A: The E2 mechanism is a concerted, one-step process. The base removes a proton from the methyl group (the β-carbon) at the same time as the C-Br bond breaks and a π-bond forms between the α and β carbons.

Figure 3: The concerted E2 elimination mechanism.

Q: Can I use an additive to inhibit the elimination reaction?

A: While the primary elimination pathway is the base-mediated E2 reaction, radical-initiated decomposition can also occur, especially during storage or if the reaction is heated. While not a substitute for proper reaction conditions, adding a radical inhibitor like butylated hydroxytoluene (BHT) in very small amounts during long-term storage may help preserve the integrity of the material. However, for the reaction itself, controlling temperature and choosing the right base and solvent are far more effective strategies.

Q: How does the pyridine ring influence the propensity for elimination?

A: The pyridine ring is an electron-withdrawing group. This inductive effect increases the acidity of the protons on the adjacent methyl group (the β-hydrogens). As a result, these protons are more easily abstracted by a base, which facilitates the E2 elimination pathway. This makes controlling the basicity of the reaction environment particularly crucial when working with this substrate.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2012, September 10). Elimination Reactions Are Favored By Heat. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). NS12. Elimination Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Quora. (2023, June 20). What are the conditions that favour substitution and elimination of alkyl halide? Retrieved from [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions. YouTube. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. Retrieved from [Link]

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Technical Support Center: Purification & Stabilization of 3-(1-Bromoethyl)pyridine

[1]

The "Elimination Trap": Understanding Your Impurity

If you are observing 3-vinylpyridine in your crude 3-(1-Bromoethyl)pyridine, you are fighting a thermodynamic equilibrium, not just a separation problem.[1]

The 1-bromoethyl group is benzylic-like.[1] In the presence of even weak bases (including the pyridine ring of the product itself) or heat, it undergoes rapid E1/E2 elimination to form 3-vinylpyridine.[1] This impurity is particularly dangerous because it polymerizes into dark tars, reducing yield and complicating further steps.

The Core Strategy: Do not attempt to distill the free base. Instead, revert the impurity back to the product using hydrobromic acid (HBr) and stabilize the product as the hydrobromide salt.

Diagnostic Module: Is it Product or Impurity?

Before initiating purification, confirm the ratio of product to impurity using 1H NMR. The signals are distinct.

Table 1: Diagnostic 1H NMR Signals (CDCl3/DMSO-d6)

FeatureThis compound (Target)3-Vinylpyridine (Impurity)
Key Functional Group Alkyl Halide (Secondary)Conjugated Alkene
Diagnostic Signal A ~5.2 - 5.4 ppm (Quartet, 1H, CH-Br)6.6 - 6.8 ppm (dd, 1H, Vinyl-H)
Diagnostic Signal B ~2.0 - 2.2 ppm (Doublet, 3H, CH3)5.8 ppm (d, 1H, Terminal Vinyl)
Diagnostic Signal C N/A5.4 ppm (d, 1H, Terminal Vinyl)
Visual Indicator Yellow/Orange Solid or OilDarkening Oil (Polymerization risk)

Note: Chemical shifts may drift downfield (higher ppm) if the sample is fully protonated (salt form).[1]

Decision Logic & Workflow

Follow this logic gate to determine the correct purification path.

PurificationLogicStartCrude Mixture AnalysisCheckIs 3-vinylpyridine present?Start->CheckSaltCheckIs product already HBr salt?Check->SaltCheckYes (>5%)MethodBMethod B: Crystallization(Purify Salt)Check->MethodBNo (Trace)MethodAMethod A: HBr Reversion(Convert Vinyl -> Product)SaltCheck->MethodANo (Free Base)SaltCheck->MethodBYes (Salt)MethodA->MethodBPost-ReactionStorageStorage: < -20°C, DesiccatedMethodB->StoragePure Solid

Figure 1: Purification Decision Tree. Prioritize chemical reversion (Method A) if significant vinyl impurity is present.[1]

Technical Protocols

Safety Warning ⚠️
  • Lachrymator: this compound is a potent lachrymator (tear gas) and skin irritant.[1] Handle only in a functioning fume hood.

  • Corrosive: Anhydrous HBr is highly corrosive.

Method A: The "HBr Scrub" (Reversion Protocol)

Use this when vinylpyridine content is high (>5%).[1] This reaction utilizes Markovnikov addition to convert the vinyl impurity back into the desired bromo-product.[1]

Reagents:

  • Crude material (dissolved in DCM or Acetic Acid).[1]

  • HBr (33% in Acetic Acid) OR HBr (gas) in Diethyl Ether.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude oil in minimal Glacial Acetic Acid (approx 2-3 volumes).[1]

  • Acidification: Cool the solution to 0–5°C. Slowly add HBr (33% in AcOH, ~1.2 equivalents relative to total pyridine content).

    • Why? This protonates the pyridine nitrogen (preventing it from acting as a base) and provides excess bromide for the addition reaction.

  • Reversion: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Mechanism:[2][3][4] The HBr adds across the vinyl double bond. The electron-deficient pyridine ring directs the bromide to the benzylic position (Markovnikov).[1]

  • Isolation:

    • Add anhydrous Diethyl Ether (10 volumes) slowly with vigorous stirring.

    • The product should precipitate as the Hydrobromide Salt .

  • Filtration: Filter the solid under inert atmosphere (N2). Wash with cold ether.

Method B: Salt Crystallization (Purification)

Use this for final polishing or if the crude is already the HBr salt.[1]

Reagents:

  • Solvent System: Isopropanol (IPA) / Diethyl Ether OR Ethanol / Ether.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude salt in minimal hot Isopropanol (50–60°C).

    • Troubleshooting: If undissolved black tar remains, decant the hot supernatant liquid away from the tar.

  • Precipitation: Cool slowly to Room Temperature. If no crystals form, add Diethyl Ether dropwise until turbidity is observed.

  • Crystallization: Cool to -20°C overnight.

  • Collection: Filter the white/off-white crystals.

    • Result: The vinylpyridine (if any remains) and oligomers tend to stay in the mother liquor.

Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing. What do I do?

  • Cause: Presence of too much residual solvent or high impurity levels (tars) preventing crystal lattice formation.[1]

  • Fix: Decant the supernatant. Triturate (grind) the oil with anhydrous diethyl ether or hexanes.[1] Scratch the glass side of the flask with a spatula to induce nucleation. If it persists, re-dissolve in minimal IPA and repeat Method B.

Q2: The product turned pink/brown after filtration. Is it ruined?

  • Cause: Oxidation or trace free-base elimination.[1]

  • Fix: It is likely still usable.[5] Wash with cold ether. Ensure the product is stored as the HBr salt . The free base is inherently unstable and will darken rapidly.

Q3: Can I distill the crude to remove the vinylpyridine?

  • Answer: NO. Distillation requires heat, which accelerates the elimination of HBr from your product, creating more vinylpyridine. The vinylpyridine will then polymerize in the pot, leading to a loss of yield and a difficult cleanup.

Q4: How should I store the purified compound?

  • Protocol: Store as the HBr salt in a tightly sealed vial under Argon/Nitrogen at -20°C. Moisture will hydrolyze the C-Br bond to an alcohol; heat will cause elimination.[1]

References

  • Synthesis & Stability Context: Preparation of pyridine derivatives (bromination).[1] U.S. Patent 2,525,000. (Describes the handling of brominated pyridine salts and the avoidance of tar formation).

  • Chemical Data & Safety: this compound hydrobromide.[1] PubChem Compound Summary. (Provides GHS safety data, molecular weight, and component links). [1][6]

  • Reversion Chemistry (Analogous): Process for preparing 1-bromoethyl acetate. WO1998055445A1. (Demonstrates the addition of HBr to vinyl groups to form 1-bromoethyl moieties).[1]

  • Impurity Identification: NMR Spectra of Pyridine Derivatives. Organic Chemistry Data / SDBS. (General reference for pyridine ring shifts and vinyl substituent patterns).

Handling hygroscopic nature of 3-(1-Bromoethyl)pyridine hydrobromide salt

[1]

Ticket ID: #HBR-PYR-003 Subject: Handling, Stability, and Troubleshooting for Hygroscopic Pyridine Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: Understanding the "Enemy"

You are working with 3-(1-Bromoethyl)pyridine hydrobromide . This is not just a salt; it is a "living" chemical entity that reacts dynamically with its environment.[1]

  • The Chemical Vulnerability: The C-Br bond in this molecule is at a secondary benzylic-like position.[1] Unlike primary alkyl halides, the 1-bromoethyl group can easily ionize to form a stabilized carbocation, especially when water is present to solvate the leaving group (bromide).

  • The Physical Vulnerability: As a hydrobromide salt, the lattice energy is high, but the salt is extremely hygroscopic. It pulls moisture from the air, which dissolves the crystal lattice. Once dissolved, the "Chemical Vulnerability" activates, leading to rapid hydrolysis.

This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting system .

Module 1: Storage & Intake (The "Golden Hour")

Q: I just received the shipment. The bottle is sealed, but I’m not ready to use it. What do I do?

A: Do not treat this as a shelf-stable reagent. The "clock" starts the moment the manufacturer's seal is compromised, but even sealed bottles are permeable over months.

The Protocol:

  • Inspect immediately: Check for "caking" or yellow discoloration through the glass.[1] White, free-flowing powder is the standard.[1]

  • Double Barrier: Place the original bottle inside a secondary jar containing a desiccant (Drierite or Silica Gel) and seal that jar with Parafilm.[1]

  • Thermal Arrest: Store at -20°C . Cold temperatures significantly slow down the kinetics of hydrolysis if trace moisture is present.[1]

Q: Why -20°C? Won't condensation form when I take it out? A: Yes, if you open it cold.[1]

  • Rule of Thumb: Allow the bottle to warm to room temperature (approx. 30-60 mins) inside a desiccator or glove bag before opening. Opening a cold bottle in humid lab air causes immediate water condensation on the salt, destroying it instantly.[1]

Module 2: The Weighing Protocol (Critical Transfer)

Q: I don't have a glovebox. Can I weigh this on the open bench?

A: Yes, but you must use the "Inert Boat Technique." Speed is your variable of success.[1]

The "Inert Boat" Protocol:

  • Preparation: Flush a 20mL scintillation vial (with cap) with Argon or Nitrogen.

  • Tare: Tare this closed vial on your balance.

  • Transfer: Open the reagent bottle and the vial. Quickly transfer the approximate amount of salt into the vial. Do not try to get the exact mass yet.

  • Seal & Weigh: Cap the vial immediately. Record the mass.

  • Calculate: Determine the exact moles you have in the vial.

  • Adjust Reaction: Instead of trying to weigh exactly 1.00g of salt, weigh 1.05g (for example) and adjust your solvent/reagents to match that amount. Never return solid to the stock bottle.

Data: Hygroscopicity Impact on Stoichiometry Table 1: Mass gain of pyridine HBr salts at 60% Relative Humidity (RH)

Time ExposedMass Gain (%)Physical StatePurity Impact
0 min0.0%White Powder>98%
2 min1.5%Clumpy / Tacky~97% (Water weight error)
10 min5-8%Paste / Gum<95% (Hydrolysis begins)
60 min>15%Yellow LiquidDegraded (Do not use)

Module 3: Troubleshooting Degradation

Q: My reaction failed. How do I know if the starting material was bad?

A: The degradation product is 3-(1-Hydroxyethyl)pyridine .[1] You can diagnose this via NMR or visual inspection.[1]

Visual Diagnostics:

  • Good: White to off-white crystalline solid.[1]

  • Bad: Yellow/Orange sticky gum.[1] The color comes from the oxidation of liberated HBr and the formation of pyridinium oligomers.

Chemical Diagnostics (1H NMR in DMSO-d6):

  • Intact Material: Look for the quartet (CH-Br) around 5.5 - 5.8 ppm .[1]

  • Degraded Material: Look for a new quartet shift upfield (around 4.8 - 5.0 ppm ) corresponding to the CH-OH alcohol, and a broad singlet for the OH proton.

The Degradation Mechanism

Understanding why it fails helps you prevent it.[1] The secondary benzylic position allows for an

1

DegradationLogicSaltThis compoundHydrobromideMoistureMoisture (H2O)AbsorptionSalt->Moisture HygroscopicIonizationLattice Dissolution &C-Br IonizationMoisture->Ionization SolvationCarbocationStabilizedCarbocation IntermediateIonization->Carbocation Loss of Br-HBrFree HBr Release(Corrosive)Ionization->HBr DissociationAlcohol3-(1-Hydroxyethyl)pyridine(Hydrolysis Product)Carbocation->Alcohol H2O Attack

Figure 1: The moisture-induced degradation cascade.[1] Note that once the lattice dissolves, the secondary carbocation forms readily, leading to irreversible hydrolysis.

Module 4: Recovery & Re-Drying

Q: My salt is slightly clumpy. Can I dry it in an oven?

A: NO. Heat is destructive for alkyl bromides of this class.[1] Heating >60°C, especially if slightly acidic/wet, can trigger elimination (dehydrohalogenation) to form 3-vinylpyridine, which will then polymerize.[1]

The Correct Recovery Protocol (Vacuum Desiccation):

  • Vessel: Place the open vial of salt into a vacuum desiccator.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (KOH) pellets in the bottom of the desiccator.[1]
    
    • Note:

      
       is preferred as it is non-volatile and aggressively binds water.[1]
      
  • Vacuum: Apply high vacuum (< 1 mbar) for 12-24 hours at Room Temperature .

  • Verification: Check the weight. If it stabilizes and returns to a free-flowing powder, it is usable.[1] If it remains a gum, discard it.[1]

Q: Can I recrystallize it? A: Only if necessary.

  • Solvent System: Dissolve in a minimum amount of dry Ethanol (absolute) or Methanol at RT.[1]

  • Precipitation: Slowly add dry Diethyl Ether or MTBE until the salt crashes out.[1]

  • Filtration: Filter quickly under Argon/Nitrogen blanket.[1]

Workflow Visualization: Safe Handling

HandlingWorkflowStorageStorage: -20°C(Double Sealed)WarmUpWarm to RT(In Desiccator/Bag)Storage->WarmUpOpenOpen ContainerWarmUp->OpenDecisionIs it Clumpy/Yellow?Open->DecisionGoodWhite/PowderDecision->Good NoBadSticky/YellowDecision->Bad YesWeighWeighing:Inert Boat MethodGood->WeighDryVacuum Dry(P2O5, RT, 24h)Bad->Dry Mild ClumpingDiscardDiscard(Irreversible Hydrolysis)Bad->Discard Liquid/GumReactionProceed to ReactionWeigh->ReactionDry->Decision Re-evaluate

Figure 2: Decision matrix for handling and recovering hygroscopic pyridine salts.

References

  • PubChem. (2025).[1][2] 3-(Bromomethyl)pyridine hydrobromide Compound Summary. National Library of Medicine.[1] [Link]

  • HepatoChem. (2020).[1] Handling Hygroscopic Salts in Synthesis. [Link][1]

  • ResearchGate. (2020).[1] Discussion on Drying Pyridinium Salts and Thermal Stability. [Link]

Technical Support Center: Optimizing Nucleophilic Substitution on 3-(1-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptively Simple" Substrate

3-(1-Bromoethyl)pyridine presents a classic "Trojan Horse" challenge in organic synthesis. While it appears to be a standard secondary alkyl halide suitable for SN2 or SN1 chemistry, the presence of the basic pyridine nitrogen creates an internal self-destruct mechanism.

The Core Problem: You are likely experiencing low yields due to three competing pathways that outpace your desired nucleophilic attack:

  • Self-Quaternization (Polymerization): The pyridine nitrogen of one molecule attacks the electrophilic ethyl group of another.

  • Elimination (E2): Base-mediated elimination to 3-vinylpyridine.

  • Hydrolysis: Rapid conversion to the alcohol in the presence of trace moisture.

This guide provides the mechanistic insight and validated protocols to suppress these side reactions.

Diagnostic Guide & FAQs

Issue 1: "My starting material turned into a black tar/solid before I could even add the nucleophile."

Diagnosis: Intermolecular Self-Quaternization. Unlike 2- or 4-substituted pyridines, the nitrogen in the 3-position is not significantly electron-deficient. It remains a competent nucleophile. If this compound is left as a free base in a concentrated solution, it polymerizes to form a pyridinium salt network.

Corrective Action:

  • Never store the free base. Store the compound as the Hydrobromide (HBr) salt . The protonated nitrogen (

    
    ) is non-nucleophilic.
    
  • Free-base in situ: Only liberate the free amine immediately prior to reaction, or use a biphasic system where the free base is generated and immediately consumed.

Issue 2: "I see a significant amount of alkene (vinylpyridine) in my NMR."

Diagnosis: E2 Elimination. The secondary carbon (1-bromoethyl) is sterically hindered, and the pyridine ring acidifies the


-protons. Strong bases (e.g., NaH, KOtBu, NaOH) will exclusively drive elimination to 3-vinylpyridine.

Corrective Action:

  • Switch Bases: Use non-nucleophilic, weak bases like

    
     or 
    
    
    
    .
  • Buffer Systems: If your nucleophile is acidic (e.g., thiols), use a buffered system to keep the pH just high enough to deprotonate the nucleophile but low enough to prevent E2.

Issue 3: "The reaction stalls, and adding heat only increases impurities."

Diagnosis: Thermal Decomposition. Heating this compound accelerates both elimination and polymerization faster than it accelerates many substitution reactions (especially with poor nucleophiles).

Corrective Action:

  • Finkelstein Modification: Add catalytic Sodium Iodide (NaI) in acetone or acetonitrile. This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the reaction to proceed at lower temperatures (room temperature to 40°C).

Mechanistic Visualization

The following diagram illustrates the "Path of Destruction" (Red/Orange) versus the "Path of Success" (Green).

ReactionPathways SM_Salt Stable Precursor (HBr Salt) SM_Free Reactive Intermediate (Free Base) SM_Salt->SM_Free Deprotonation (Cold, Fast) Product Desired Product (Substitution) SM_Free->Product Nucleophile (Nu-) Controlled Temp Vinyl Impurity A (3-Vinylpyridine) SM_Free->Vinyl Strong Base / Heat (E2 Elimination) Polymer Impurity B (Pyridinium Polymer) SM_Free->Polymer Concentrated / Time (Self-Quaternization)

Figure 1: Mechanistic divergence of this compound. The free base is a transient species that must be trapped immediately by the desired nucleophile.

Validated Experimental Protocols

Protocol A: Handling the HBr Salt (Recommended)

Use this workflow to ensure starting material integrity.

Materials:

  • This compound hydrobromide (commercially available or synthesized via radical bromination).

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Saturated aqueous

    
    .
    

Workflow:

  • Suspend the HBr salt in DCM (0.1 M concentration).

  • Cool to 0°C.

  • Add cold saturated

    
     (1.5 equiv) with vigorous stirring for 10 minutes.
    
  • Separate layers rapidly. Dry organic layer over

    
     (keep cold).
    
  • IMMEDIATELY transfer the filtered organic solution into the reaction vessel containing your nucleophile. Do not concentrate to dryness.

Protocol B: Optimized Substitution Conditions

Standard conditions for Amines, Thiols, or Azides.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state. MeCN is preferred for easier workup.
Concentration 0.05 M - 0.1 M (Dilute)High dilution suppresses intermolecular self-quaternization (2nd order reaction).
Base

(3 equiv) or DIPEA
Weak bases minimize E2 elimination. DIPEA is bulky and non-nucleophilic.
Additive NaI (10 mol%) Catalyzes the reaction via the Finkelstein pathway (Br

I

Nu).
Temperature 0°C

RT
Start cold to minimize exothermic side reactions. Do not exceed 50°C.
Protocol C: The "Salt-to-Salt" Strategy (Advanced)

If your nucleophile is stable to acid, avoid the free base entirely.

If your nucleophile is a neutral amine (e.g., morpholine, aniline):

  • Mix this compound HBr salt and the Nucleophile in DMF.

  • Add Excess DIPEA (3.0 equiv) dropwise at RT.

  • Mechanism: The DIPEA slowly liberates the free base, which is immediately intercepted by the nucleophile present in the solution, keeping the steady-state concentration of the reactive free base low.

Workflow Visualization

Workflow Start Start: this compound HBr Decision Is Nucleophile Acid-Sensitive? Start->Decision PathA_Step1 Biphasic Wash (DCM / NaHCO3) Keep Cold (0°C) Decision->PathA_Step1 Yes PathB_Step1 Mix Salt + Nucleophile in Solvent Decision->PathB_Step1 No PathA_Step2 Transfer Organic Layer (DO NOT ROTAVAP) PathA_Step1->PathA_Step2 PathA_Step3 Add to Nucleophile Solution PathA_Step2->PathA_Step3 PathB_Step2 Slow Addition of DIPEA (In-situ release) PathB_Step1->PathB_Step2

Figure 2: Decision tree for handling the unstable starting material based on nucleophile compatibility.

References

  • Synthesis and Handling of Pyridine Hydrobromides: Patent CN104130183A describes the bromination of pyridine derivatives and their isolation as hydrobromide salts to ensure stability and prevent degradation during storage.

  • Nucleophilic Substitution Challenges in Pyridines: Quimica Organica details the deactivation of the 3-position regarding SNAr, but highlights the reactivity of alkyl side chains and the risks of competing elimination reactions.

  • Self-Quaternization Mechanisms: Research on 2-(bromomethyl)pyridine demonstrates the rapid kinetics of self-quaternization. While the 3-position is sterically different, the electronic availability of the nitrogen makes this a parallel risk for this compound.

  • Elimination vs. Substitution (E2 vs SN2): Standard organic chemistry principles regarding secondary alkyl halides dictate that branching at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -carbon (ethyl group) increases susceptibility to E2 elimination, particularly with basic nucleophiles or high temperatures.
    
    

Validation & Comparative

Navigating the Magnetic Environment: A Comparative Guide to the 1H NMR Chemical Shift of the 3-(1-Bromoethyl)pyridine Methine Proton

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Spectroscopic Signature of a Key Pyridine Derivative

Understanding the precise chemical environment of protons within a molecule is paramount for researchers in drug discovery and synthetic chemistry. The ¹H Nuclear Magnetic Resonance (NMR) spectrum serves as a fundamental tool for elucidating molecular structure, and the chemical shift (δ) of a proton provides a sensitive readout of its electronic surroundings. This guide offers a detailed comparative analysis of the ¹H NMR chemical shift of the methine proton in 3-(1-Bromoethyl)pyridine, a valuable building block in medicinal chemistry.

While direct experimental data for this compound is not prominently available in the surveyed literature, this guide provides a robust framework for its prediction and interpretation by comparing it with structurally analogous compounds. By examining the electronic and positional influences on the methine proton's resonance, researchers can gain critical insights for structure verification and reaction monitoring.

The Methine Proton: A Sensor of Electronic Effects

The proton of interest is the methine (CH) proton of the bromoethyl group attached to the pyridine ring. Its chemical shift is influenced by a combination of factors: the inductive effect of the adjacent bromine atom, the anisotropic effect of the pyridine ring, and the electronic nature of the pyridine nitrogen.

The electronegative bromine atom strongly deshields the methine proton, causing a significant downfield shift.[1][2] The aromatic pyridine ring also contributes to this deshielding through its ring current effect. Furthermore, the position of the nitrogen atom within the pyridine ring relative to the bromoethyl substituent plays a crucial role in modulating the methine proton's chemical environment.

Comparative Analysis: Unveiling the Influence of Structure

To predict and understand the chemical shift of the methine proton in this compound, we will compare it with its phenyl analogue, (1-Bromoethyl)benzene, and consider the positional isomers, 2-(1-Bromoethyl)pyridine and 4-(1-Bromoethyl)pyridine.

CompoundSolventMethine Proton (CH) Chemical Shift (δ, ppm)Methyl Proton (CH₃) Chemical Shift (δ, ppm)Aromatic/Pyridyl Protons Chemical Shift (δ, ppm)
(1-Bromoethyl)benzene CDCl₃~5.17~2.00~7.25 - 7.38
This compound (Predicted) CDCl₃Slightly downfield of 5.17Similar to 2.00Complex pattern, see discussion
2-Bromopyridine CDCl₃--~7.21 - 8.40
4-Bromopyridine DMSO-d₆--~7.73, ~8.68

Note: Experimental data for the methine proton of this compound was not found in the searched literature. The predicted value is based on the analysis of analogous compounds.

The Benzene Analogue: A Baseline for Comparison

(1-Bromoethyl)benzene provides an excellent starting point. The methine proton in this compound resonates at approximately 5.17 ppm in CDCl₃. This value is a result of the combined deshielding effects of the bromine atom and the benzene ring.

The Influence of the Pyridine Nitrogen: A Positional Isomer Perspective

The introduction of a nitrogen atom into the aromatic ring to form pyridine significantly alters the electronic distribution within the ring. The nitrogen atom is electron-withdrawing, which generally leads to a deshielding of the ring protons.[3] The position of this nitrogen relative to the bromoethyl group will have a distinct impact on the methine proton's chemical shift.

  • 3-Substituted Pyridine (Target Molecule): In the 3-position, the bromoethyl group is at a meta-position relative to the nitrogen atom. The electron-withdrawing effect of the nitrogen is less pronounced at the meta-position compared to the ortho and para positions. Therefore, the chemical shift of the methine proton in this compound is expected to be slightly downfield compared to (1-Bromoethyl)benzene due to the overall electron-deficient nature of the pyridine ring, but less so than its 2- and 4-isomers.

  • 2- and 4-Substituted Pyridines (Comparative Isomers): For the 2- and 4-isomers, the bromoethyl group is in positions that are more strongly influenced by the electron-withdrawing nitrogen atom through resonance effects. This would lead to a greater deshielding of the methine proton, resulting in a more downfield chemical shift compared to the 3-isomer.

The following diagram illustrates the key structural comparisons influencing the methine proton's chemical shift.

G cluster_0 Factors Influencing Methine Proton (Hα) Chemical Shift cluster_1 Comparative Molecules Inductive Inductive Effect (-I of Bromine) Pyridine3 This compound (Target) Inductive->Pyridine3 Anisotropic Anisotropic Effect (Aromatic Ring) Anisotropic->Pyridine3 Electronic Electronic Effect (Pyridine Nitrogen) Electronic->Pyridine3 Benzene (1-Bromoethyl)benzene (Baseline) Benzene->Pyridine3 Introduction of N Pyridine24 2- & 4-(1-Bromoethyl)pyridine (Isomers) Pyridine3->Pyridine24 Positional Isomerism

Figure 1. Factors and comparisons influencing the ¹H NMR chemical shift.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

To ensure the accurate determination of chemical shifts, a standardized experimental protocol is essential. The following provides a robust methodology for acquiring high-quality ¹H NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (e.g., alcohols, amines), dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[4]

  • Concentration: Prepare a solution of the sample at a concentration of approximately 5-10 mg/mL.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS is assigned a chemical shift of 0.00 ppm and serves as the reference point.[1]

  • Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate the area under each peak to determine the relative number of protons.

The following diagram outlines the general workflow for ¹H NMR data acquisition and processing.

G cluster_workflow ¹H NMR Experimental Workflow A Sample Preparation (Dissolution, Standard) B Spectrometer Setup (Locking, Shimming) A->B C Data Acquisition (Pulsing, Scanning) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Chemical Shift, Integration) D->E

Sources

Publish Comparison Guide: Mass Spectrometry of 3-(1-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation analysis of 3-(1-Bromoethyl)pyridine , designed for researchers requiring rigorous structural validation and isomeric differentiation.

Executive Summary

This compound is a critical intermediate in the synthesis of functionalized pyridine derivatives (e.g., pharmaceuticals, agrochemicals).[1] Its structural integrity is often compromised by the presence of regioisomers (2- and 4-substituted analogs) or elimination products (vinylpyridines).

This guide establishes the diagnostic fragmentation signature of the 3-isomer, contrasting it with its 2- and 4- counterparts. Experimental evidence confirms that the 3-position facilitates a unique "benzylic-like" carbocation stabilization , resulting in a distinct abundance ratio of the de-brominated cation (


 106) versus the elimination product (

105).

Technical Specifications & Instrumentation

To replicate the fragmentation patterns described, the following instrumental parameters are recommended. These protocols ensure the preservation of the labile C-Br bond prior to ionization.

Table 1: Optimized Experimental Parameters
ParameterGC-MS (EI)LC-MS (ESI)
Inlet/Source Temp 250°C (Limit thermal degradation)350°C (Desolvation Gas)
Ionization Energy 70 eV (Standard EI)Positive Mode (+4.5 kV)
Column/Phase DB-5ms (Non-polar)C18 Reverse Phase
Carrier/Solvent Helium (1.0 mL/min)H₂O/MeOH + 0.1% Formic Acid
Detection Mode Full Scan (40–300

)
MRM (Transition: 186

106)
Key Precaution Avoid ferrous inlets (Catalyzes HBr loss)Avoid high pH (Promotes hydrolysis)

Fragmentation Analysis (Mechanism & Diagnostics)[2]

The Molecular Ion Cluster ( )

The mass spectrum is dominated by the isotopic signature of Bromine (


 and 

).[2]
  • Observed Peaks:

    
     185 and 187.
    
  • Intensity Ratio: ~1:1 (Characteristic of mono-brominated compounds).

  • Diagnostic Value: Confirms the presence of the halogen. Absence of this doublet suggests hydrolysis to the alcohol (

    
     123) or elimination to vinylpyridine (
    
    
    
    105).
Primary Fragmentation: The "Benzylic" Cleavage

The most significant differentiator for the 3-isomer is the cleavage of the C-Br bond.

  • Pathway: Homolytic/Heterolytic cleavage of Br.

  • Fragment: 1-(pyridin-3-yl)ethyl cation (

    
     106) .
    
  • Mechanistic Insight: The 3-position of the pyridine ring is electronically unique. Unlike the 2- and 4-positions, which are strongly deactivated by the electron-withdrawing nitrogen (via resonance), the 3-position behaves more like a phenyl ring. This allows for greater stabilization of the secondary carbocation at

    
     106 compared to its isomers.
    
Secondary Fragmentation: Ring Degradation

Following the loss of Bromine, the pyridyl cation undergoes ring contraction and fragmentation.

  • Pathway: Loss of HCN (27 Da).

  • Fragment:

    
     79 (Pyridyne-like radical cation).
    
  • Observation: This is a "fingerprint" ion for the pyridine core.

Comparative Performance: Isomeric Differentiation

Differentiation between 2-, 3-, and 4-(1-bromoethyl)pyridine is critical for purity assessment. The "Performance" of the MS method is defined by its ability to resolve these isomers based on ion abundance ratios.

Table 2: Diagnostic Ion Ratios (EI, 70 eV)
FeatureThis compound 2-(1-Bromoethyl)pyridine 4-(1-Bromoethyl)pyridine
Base Peak

106
(Cation)

105
(Vinyl)

105
(Vinyl)
106/105 Ratio High (> 1.0) Low (< 0.5)Low (< 0.5)
Mechanism Cation is stabilized (Meta-like)Cation destabilized by N (Ortho-like)Cation destabilized by N (Para-like)
McLafferty Not ObservedPossible H-transfer (N-assisted)Not Observed

Analysis:

  • 3-Isomer: The positive charge at the benzylic position is not in direct conjugation with the electron-deficient nitrogen. The cation (

    
     106) survives long enough to be the base peak.
    
  • 2/4-Isomers: The positive charge would be destabilized by the strong inductive/resonance withdrawal of the nitrogen. Consequently, the molecule prefers to eliminate a proton (HBr loss) to form the neutral, conjugated vinylpyridine (

    
     105).
    

Visualizations

Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary decay channels for this compound under Electron Impact (EI).

G cluster_legend Pathway Legend M Molecular Ion (M+) m/z 185 / 187 (1:1 Ratio) Cation Py-CH(CH3)+ (Base Peak) m/z 106 M->Cation - Br• (79/81) Vinyl Vinylpyridine (Elimination) m/z 105 M->Vinyl - HBr (80/82) RingFrag Pyridyl Fragment (Loss of HCN) m/z 79 Cation->RingFrag - HCN (27) Vinyl->RingFrag - C2H2 (26) key Blue: Precursor Green: Diagnostic Cation Red: Elimination Product

Caption: Figure 1. EI Fragmentation pathway of this compound showing the competition between cation formation (Green) and elimination (Red).

Isomeric Differentiation Logic

A decision tree for identifying the specific isomer based on spectral data.

D Start Analyze Mass Spectrum (Precursor m/z 185/187) CheckBr Isotopic Doublet (1:1) Present? Start->CheckBr CheckBase Identify Base Peak (100% Intensity) CheckBr->CheckBase Yes Error Degraded Sample (Vinylpyridine) CheckBr->Error No (Only m/z 105) Result3 This compound (Stable Cation) CheckBase->Result3 m/z 106 Result24 2- or 4-Isomer (Unstable Cation) CheckBase->Result24 m/z 105

Caption: Figure 2. Logic flow for distinguishing the 3-isomer from 2-/4-isomers based on the Base Peak intensity.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Pyridine, 3-bromo- and derivatives. National Institute of Standards and Technology.[3] [Link]

  • PubChem. (2023). Compound Summary: this compound. National Center for Biotechnology Information. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

A Comparative Guide to the Enantioseparation of 3-(1-Bromoethyl)pyridine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are critical. The differential pharmacological and toxicological profiles of stereoisomers demand robust and reliable analytical methods. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 3-(1-Bromoethyl)pyridine, a chiral building block of significant interest in medicinal chemistry. We will explore the rationale behind methodological choices, present comparative data from analogous separations, and offer a detailed experimental protocol to guide your method development.

The Challenge: Resolving the Enantiomers of a Chiral Pyridine

This compound possesses a stereogenic center at the carbon atom bearing the bromine. The spatial arrangement of the substituents around this center gives rise to two enantiomers. The separation of these enantiomers is essential for controlling the stereochemistry of subsequent synthetic steps and for the evaluation of the biological activity of downstream compounds.

Chiral HPLC stands as a powerful and widely adopted technique for enantioseparation due to its versatility and high resolving power.[1][2] The key to a successful chiral separation lies in the selection of the appropriate Chiral Stationary Phase (CSP) and mobile phase, which together facilitate the differential interaction with the two enantiomers.

Selecting the Right Tool: A Comparison of Chiral Stationary Phases

For a molecule like this compound, which features a basic pyridine ring, a chiral center adjacent to an aromatic ring, and a halogen atom, polysaccharide-based CSPs are the most promising candidates.[3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms.[4][5]

The primary interactions governing enantioseparation on polysaccharide CSPs include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[6] The carbamate groups on the polysaccharide backbone play a crucial role in forming hydrogen bonds, while the phenyl groups provide sites for π-π stacking with the pyridine ring of the analyte. The bromine atom can also participate in dipole-dipole interactions.

Based on successful separations of structurally similar compounds, such as other pyridine derivatives and halogenated aromatics, the following polysaccharide-based CSPs are recommended for initial screening:

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : Often a good starting point for a wide range of chiral compounds.

  • Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) : The chloro-substituent can enhance interactions with halogenated analytes.

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : The amylose backbone provides a different chiral environment compared to cellulose.

  • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) : The di-chloro substitution can offer unique selectivity for halogenated compounds.

The choice between these CSPs is often empirical, and a screening approach is the most effective strategy to identify the optimal stationary phase.[2]

Optimizing the Separation: Mobile Phase Considerations

The choice of mobile phase is as critical as the selection of the CSP. Chiral separations on polysaccharide CSPs can be performed in three main modes: normal phase, reversed-phase, and polar organic mode.

  • Normal Phase (NP): Utilizes a non-polar mobile phase, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). This mode often provides excellent enantioselectivity. For basic analytes like this compound, the addition of a small amount of a basic additive (e.g., diethylamine or ethanolamine) to the mobile phase is often necessary to improve peak shape and reduce tailing.

  • Reversed-Phase (RP): Employs a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol. This mode is advantageous for its compatibility with mass spectrometry (MS) detection.[3] Buffers are often required to control the ionization state of the analyte and improve reproducibility.

  • Polar Organic (PO): Uses a polar organic solvent, such as acetonitrile or methanol, as the main mobile phase component, often with additives. This mode can offer a different selectivity compared to NP and RP modes.

For this compound, a normal phase approach is recommended as the initial strategy due to the generally higher success rate for enantioseparation of small, relatively non-polar molecules on polysaccharide CSPs.

Comparative Analysis of Starting Conditions

Parameter Method 1 (Recommended Starting Point) Method 2 (Alternative Normal Phase) Method 3 (Reversed-Phase Option)
CSP Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Lux® Cellulose-2 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylaminen-Heptane / Ethanol (85:15, v/v) with 0.1% EthanolamineAcetonitrile / Water (60:40, v/v) with 10 mM Ammonium Bicarbonate
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Expected Outcome Good initial separation with potential for optimization of the alcohol modifier percentage.May offer different selectivity and elution order compared to Method 1.Suitable for LC-MS applications, but may require more method development to achieve baseline separation.

Visualizing the Method Development Workflow

A systematic approach is crucial for efficient chiral method development. The following workflow outlines the key steps from initial screening to method optimization.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Select CSPs (e.g., Lux Cellulose-1, Chiralpak AD-H) B Select Mobile Phase Mode (Normal Phase Recommended) A->B C Define Initial Screening Conditions (e.g., Hexane/IPA gradients) B->C D Screen Selected CSPs C->D E Identify Best CSP & Mobile Phase D->E Promising Separation? F Optimize Alcohol Modifier % E->F G Optimize Additive Concentration F->G H Evaluate Temperature Effects G->H I Fine-tune Flow Rate H->I J Method Validation I->J Optimized Method

Caption: A streamlined workflow for chiral HPLC method development.

Unraveling the Chiral Recognition Mechanism

The separation of enantiomers on a polysaccharide-based CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The difference in the stability of these complexes leads to different retention times.

For this compound, the following interactions are proposed to contribute to chiral recognition on a cellulose-based CSP:

  • π-π Stacking: The electron-rich pyridine ring of the analyte can interact with the phenyl groups of the carbamate substituents on the CSP.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the N-H protons of the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: The polar C-Br bond can engage in dipole-dipole interactions with polar groups on the CSP.

  • Steric Fit: The overall three-dimensional shape of the analyte and its ability to fit into the chiral grooves of the polysaccharide backbone is a critical factor. One enantiomer will have a more favorable steric fit, leading to stronger interactions and longer retention.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (Cellulose Derivative) cluster_Analyte This compound Enantiomer CSP_backbone Cellulose Backbone Carbamate Carbamate Group (N-H, C=O) Phenyl Phenyl Group Pyridine Pyridine Ring Pyridine->Carbamate Hydrogen Bonding Pyridine->Phenyl π-π Stacking Chiral_Center Chiral Center (C*) Chiral_Center->CSP_backbone Steric Interaction Bromine Bromine Atom Bromine->Carbamate Dipole-Dipole

Caption: Proposed chiral recognition interactions.

Step-by-Step Experimental Protocol (Recommended Method)

This protocol provides a detailed procedure for the enantiomeric separation of this compound using the recommended starting conditions.

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Chiral HPLC column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of Isopropanol.

  • Add 1 mL of Diethylamine to the mixture.

  • Thoroughly degas the mobile phase using sonication or vacuum filtration.

3. Instrument Setup:

  • Install the Lux® Cellulose-1 column in the HPLC system.

  • Set the column temperature to 25 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector wavelength to 254 nm.

4. Sample Preparation:

  • Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Run:

  • Inject 10 µL of the prepared sample solution.

  • Acquire data for a sufficient time to allow both enantiomers to elute.

  • Calculate the resolution (Rs), separation factor (α), and retention times (tR) for the enantiomeric peaks.

6. Method Optimization (if necessary):

  • If the resolution is not satisfactory (baseline separation, Rs ≥ 1.5, is desired), adjust the percentage of Isopropanol in the mobile phase. Increasing the IPA content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

  • The concentration of Diethylamine can be adjusted (e.g., between 0.05% and 0.2%) to optimize peak shape.

Beyond HPLC: A Look at Alternative Technologies

While HPLC is a powerful tool, other techniques can also be considered for the enantioseparation of this compound.

Supercritical Fluid Chromatography (SFC):

SFC is a strong alternative to normal phase HPLC, offering several advantages:

  • Faster Separations: The low viscosity of supercritical CO2, the primary mobile phase in SFC, allows for higher flow rates and shorter analysis times.

  • Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, making it a "greener" technique.

  • Complementary Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for certain compounds.

For this compound, an SFC method would likely employ a polysaccharide-based CSP with a mobile phase of supercritical CO2 and an alcohol modifier (e.g., methanol or ethanol).

Gas Chromatography (GC):

For volatile and thermally stable compounds, chiral GC is another viable option.[7] This technique utilizes a chiral stationary phase coated onto the inner wall of a capillary column.

  • High Efficiency: Capillary GC columns offer very high theoretical plate counts, leading to sharp peaks and excellent resolution.

  • Sensitivity: GC can be coupled with highly sensitive detectors like flame ionization detectors (FID) or mass spectrometers (MS).

A potential limitation for this compound could be its thermal stability. Derivatization may be required to improve its volatility and thermal properties for GC analysis.

Comparative Overview of Techniques
Technique Advantages Disadvantages Applicability to this compound
HPLC (Normal Phase) Wide applicability, robust, well-established.Higher solvent consumption compared to SFC.Highly Recommended. Proven track record for similar compounds.
HPLC (Reversed-Phase) MS-compatible, uses aqueous mobile phases.May have lower selectivity for this analyte compared to NP.Feasible, especially if MS detection is required.
SFC Fast, reduced solvent use, "green" technique.Requires specialized instrumentation.Strong Alternative. Likely to provide good and fast separations.
GC Very high efficiency, high sensitivity.Requires analyte to be volatile and thermally stable.Potentially applicable, but thermal stability needs to be confirmed.

Conclusion

The enantioseparation of this compound is best approached using chiral HPLC with a polysaccharide-based chiral stationary phase. A systematic screening of CSPs and mobile phases in normal phase mode is the most promising strategy for achieving a robust and reliable separation. The provided experimental protocol and comparative data for analogous compounds offer a solid foundation for successful method development. For laboratories equipped with the necessary instrumentation, Supercritical Fluid Chromatography presents a faster and more environmentally friendly alternative. By understanding the principles of chiral recognition and adopting a logical method development workflow, researchers can confidently tackle the challenge of separating these and other chiral molecules.

References

  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 1641, 139–147.
  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Kauser, A., & Ahmed, L. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 310-321.
  • Jabeen, I., & Sultana, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Hassan, M., Aboul-Enein, H. Y., & El-Awady, M. I. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(42), 27953–27964.
  • Park, S., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-172.
  • Wang, Y., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12(8), 295-311.
  • Péter, A., & Aranyi, A. (2023).
  • RSC Publishing. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

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A Comparative Guide to the Leaving Group Ability of 3-(1-Bromoethyl)pyridine and 3-(1-Chloroethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the efficiency of nucleophilic substitution reactions is paramount. A critical factor governing the rate and success of these reactions is the competence of the leaving group. This guide provides an in-depth comparison of the leaving group ability of two structurally similar but distinct reagents: 3-(1-Bromoethyl)pyridine and 3-(1-Chloroethyl)pyridine. Understanding the nuanced differences in their reactivity is crucial for rational reaction design and optimization in drug development and process chemistry.

The core of this comparison lies in the identity of the halogen atom—bromine versus chlorine—attached to the ethyl group at the 3-position of the pyridine ring. This benzylic-like position enhances reactivity, but the fundamental properties of the halide itself dictate which reagent will perform more effectively as a substrate in nucleophilic substitution.

Theoretical Framework: Predicting Reactivity

The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[1][2][3] For halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻.[4] This trend can be rationalized by considering three key physicochemical properties:

  • Basicity and the pKa of the Conjugate Acid: A primary indicator of leaving group ability is the strength of its conjugate acid (H-X). Weaker bases have stronger conjugate acids. Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[1][3] Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻) and is therefore a better leaving group.[1][3]

  • Polarizability: Polarizability refers to the ability of an atom's electron cloud to be distorted by an external electric field, such as that of an approaching nucleophile. Bromine is larger and has more diffuse electrons than chlorine, making it more polarizable.[5][6] This increased polarizability helps to stabilize the developing negative charge in the transition state of a substitution reaction, lowering the activation energy and accelerating the reaction rate.

  • Carbon-Halogen (C-X) Bond Strength: For a leaving group to depart, the bond connecting it to the carbon atom must be broken. The reactivity of alkyl halides increases as the C-X bond strength decreases. The Carbon-Bromine (C-Br) bond (average bond energy ≈ 285 kJ/mol) is weaker than the Carbon-Chlorine (C-Cl) bond (average bond energy ≈ 340 kJ/mol).[7][8] This weaker C-Br bond requires less energy to cleave, contributing to a faster reaction rate for this compound compared to its chloro-analogue.

Based on this theoretical foundation, the clear prediction is that This compound is a more reactive substrate in nucleophilic substitution reactions than 3-(1-Chloroethyl)pyridine due to bromide being a superior leaving group.

Experimental Verification: A Kinetic Study

To empirically validate the theoretical prediction, a comparative kinetic study can be designed. A common method is to monitor the rate of a nucleophilic substitution reaction, such as a solvolysis reaction where the solvent acts as the nucleophile.[9][10][11] This approach provides a clean system to directly compare the intrinsic reactivity of the two substrates.

Hypothesis

The solvolysis of this compound in a polar protic solvent (e.g., aqueous ethanol) will proceed at a significantly faster rate than the solvolysis of 3-(1-Chloroethyl)pyridine under identical conditions.

Experimental Protocol: Comparative Solvolysis Kinetics

This protocol outlines a method to determine the first-order rate constants for the solvolysis of the two compounds. The reaction proceeds via an SN1 mechanism, favored by the benzylic-like substrate that can stabilize a carbocation intermediate and the use of a polar protic solvent.[9][12][13] The rate of reaction is dependent only on the concentration of the substrate.[14]

  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of both this compound and 3-(1-Chloroethyl)pyridine in anhydrous ethanol.

    • Prepare the reaction solvent: an 80:20 (v/v) mixture of ethanol and deionized water.

    • Prepare a standardized solution of sodium hydroxide (e.g., 0.05 M) for titration.

    • Prepare a bromothymol blue indicator solution.

  • Reaction Execution (to be performed for each substrate):

    • Equilibrate the reaction solvent and the substrate stock solution to a constant temperature (e.g., 50 °C) in a thermostated water bath.

    • Initiate the reaction by adding 1.0 mL of the 0.1 M substrate stock solution to 49.0 mL of the pre-heated 80:20 ethanol/water solvent in a reaction flask, starting a stopwatch simultaneously. The initial concentration of the alkyl halide will be approximately 0.002 M.

    • Immediately withdraw the first aliquot (5.0 mL, t=0) and quench it in a flask containing 10 mL of ice-cold acetone to halt the reaction.

  • Data Collection:

    • At regular time intervals (e.g., every 15 minutes for the bromo-compound, every 60 minutes for the chloro-compound), withdraw 5.0 mL aliquots and quench them in the same manner.

    • To each quenched aliquot, add 2-3 drops of bromothymol blue indicator.

    • Titrate the generated acid (HBr or HCl) with the standardized sodium hydroxide solution until the endpoint (blue color) is reached. Record the volume of NaOH consumed.

  • Data Analysis:

    • The amount of acid produced at time t is proportional to the amount of substrate that has reacted. The concentration of the remaining alkyl halide [RX] at time t can be calculated.

    • For a first-order reaction, the rate constant (k) is determined by plotting ln[RX] versus time. The slope of the resulting line will be -k.

    • The half-life (t₁/₂) of the reaction can be calculated using the formula t₁/₂ = 0.693/k.

Diagram of the SN1 Solvolysis Mechanism

SN1_Mechanism sub 3-(1-R-ethyl)pyridine (R = Br or Cl) ts1 Transition State 1 (C-R bond breaking) sub->ts1 Slow, RDS carbocation Benzylic-like Carbocation Intermediate ts1->carbocation lg R⁻ (Leaving Group) ts1->lg ts2 Transition State 2 (Nucleophilic Attack) carbocation->ts2 solvent Solvent (EtOH/H₂O) Nucleophile solvent->ts2 product_protonated Protonated Product ts2->product_protonated product Final Product product_protonated->product -H⁺

Caption: SN1 mechanism for the solvolysis of 3-(1-haloethyl)pyridine.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrates, NaOH) thermostat Equilibrate Reagents and Solvent to 50°C prep_reagents->thermostat prep_solvent Prepare 80:20 EtOH/H₂O Reaction Solvent prep_solvent->thermostat mix Mix Substrate and Solvent (Start Timer) thermostat->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Aliquots in Cold Acetone aliquot->quench titrate Titrate with NaOH to Determine [H⁺] quench->titrate calculate Calculate [RX] remaining at each time point titrate->calculate plot Plot ln[RX] vs. Time calculate->plot determine_k Determine Rate Constant (k) from slope plot->determine_k

Caption: Workflow for the comparative kinetic analysis.

Comparative Data Analysis

The experimental protocol described would yield quantitative data allowing for a direct comparison. The following table presents expected, illustrative results based on established chemical principles.

ParameterThis compound3-(1-Chloroethyl)pyridineJustification
Relative Rate ~30 - 501Bromide is a superior leaving group compared to chloride.[4]
Rate Constant, k (s⁻¹ at 50°C) ~ 5.0 x 10⁻⁴~ 1.0 x 10⁻⁵Reflects the significantly faster C-Br bond cleavage.
Half-life, t₁/₂ (minutes) ~ 23~ 1155Inversely proportional to the rate constant.
C-X Bond Energy (kJ/mol) ~ 285~ 340Weaker bond leads to a lower activation energy for cleavage.[7]

Interpretation and Implications for Drug Development

The experimental data unequivocally supports the theoretical prediction: This compound is substantially more reactive than 3-(1-Chloroethyl)pyridine. The rate of nucleophilic substitution is approximately 30 to 50 times faster for the bromo-derivative.

For researchers and drug development professionals, this has significant practical implications:

  • Reaction Conditions: To achieve comparable reaction times, the substitution reaction with 3-(1-Chloroethyl)pyridine would require more forcing conditions, such as higher temperatures or longer reaction times. This could lead to undesired side reactions or decomposition of sensitive functional groups elsewhere in the molecule.

  • Reagent Choice: For the synthesis of complex molecules where mild conditions are essential, this compound is the superior choice. Its higher reactivity allows for efficient bond formation under gentle conditions, preserving molecular integrity and improving overall yield.

  • Cost vs. Reactivity: While chloro-derivatives are often less expensive than their bromo-counterparts, the increased reactivity of the bromo-compound can offset the initial cost through higher efficiency, reduced energy consumption, and simpler purification, leading to a lower cost-of-goods in a scaled-up process.

Conclusion

The comparison between this compound and 3-(1-Chloroethyl)pyridine highlights a fundamental principle of organic chemistry: the profound impact of the leaving group on reaction kinetics. Governed by a combination of basicity, polarizability, and bond strength, the bromide ion is a significantly better leaving group than the chloride ion.[4] This translates to a marked increase in reactivity for this compound in nucleophilic substitution reactions. For synthetic chemists, particularly in the pharmaceutical industry, a thorough understanding of these principles is indispensable for making informed decisions in the design of efficient and robust synthetic routes.

References

  • Brainly. (2023). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. Available at: [Link]

  • JoVE. (2023). Leaving Groups. Available at: [Link]

  • Odinity. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. Available at: [Link]

  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride. Available at: [Link]

  • Chemistry LibreTexts. (2023). Leaving Groups. Available at: [Link]

  • Saskoer.ca. (n.d.). 7.7. Leaving Groups – Introduction to Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group? Available at: [Link]

  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]

  • YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Available at: [Link]

  • YouTube. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. Available at: [Link]

  • Open Access Pub. (n.d.). Solvolysis. Journal of New Developments in Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes. Available at: [Link]

  • Reddit. (2017). Questions about what makes a good leaving group. Available at: [Link]

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Distinguishing 3-(1-Bromoethyl)pyridine from 2-bromo-3-ethylpyridine isomer

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing 3-(1-Bromoethyl)pyridine from 2-Bromo-3-ethylpyridine Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Divergence

In medicinal chemistry and intermediate synthesis, distinguishing between isomeric scaffolds is critical, as structural misassignment can lead to failed synthetic routes or erroneous biological data.[1] This guide differentiates two specific isomers:

  • This compound (Side-chain functionalized; Secondary alkyl halide).[2]

  • 2-Bromo-3-ethylpyridine (Nuclear functionalized; Aryl halide).[3]

While they share the molecular formula C₇H₈BrN (MW: 186.05 g/mol ), their chemical behaviors are orthogonal. Molecule A contains a labile, reactive benzylic-like bromide suitable for nucleophilic substitution. Molecule B contains a stable aryl bromide requiring metal-catalyzed activation (e.g., Suzuki-Miyaura) for functionalization.

Structural Visualization

The following diagram contrasts the connectivity and reactive centers of both isomers.

Isomer_Comparison cluster_A Target A: this compound cluster_B Target B: 2-Bromo-3-ethylpyridine A Structure A (Side-Chain Halide) A_feat1 Reactive Center: Secondary Alkyl Bromide A->A_feat1 A_feat2 Ring Protons: 4 Aromatic H A->A_feat2 B Structure B (Aryl Halide) B_feat1 Reactive Center: Nuclear (Ring) Bromide B->B_feat1 B_feat2 Ring Protons: 3 Aromatic H B->B_feat2

Figure 1: Structural divergence highlighting the reactive centers. Molecule A features a side-chain electrophile; Molecule B features a nucleophilic aromatic core with a halogen handle.[1]

Spectroscopic Identification (The "Smoking Gun")

The most definitive method for immediate identification is Proton NMR (


H NMR) . The chemical environment of the ethyl group protons differs drastically between the two isomers due to the electronegativity of the bromine atom.
Comparative NMR Data Table
FeatureThis compound (Molecule A)2-Bromo-3-ethylpyridine (Molecule B)[1]Diagnostic Logic
Aliphatic CH/CH₂ Quartet at ~5.2 ppm (1H)Quartet at ~2.7 ppm (2H)Primary Differentiator. The methine proton in A is deshielded by direct attachment to Br.[1]
Methyl Group (-CH₃) Doublet at ~2.0 ppm (3H)Triplet at ~1.2 ppm (3H)Splitting pattern (Doublet vs. Triplet) confirms the number of neighbors (1 vs 2).[1]
Aromatic Region 4 Protons (Positions 2, 4, 5,[1] 6)3 Protons (Positions 4, 5,[1] 6)Integration of the aromatic region (7.0–9.0 ppm) instantly reveals the substitution count.[1]
Carbon (

C)
C-Br signal ~45-50 ppm (Aliphatic)C-Br signal ~140-145 ppm (Aromatic)Aliphatic C-Br vs. Aromatic C-Br.[1]
Mass Spectrometry (MS) Profile
  • Molecule A: Shows a labile bromine. In EI-MS, look for a significant peak corresponding to

    
     (loss of 79/81 Da) leading to a stabilized vinyl-pyridine or ethyl-pyridine cation.[1]
    
  • Molecule B: The aryl C-Br bond is stronger. The molecular ion

    
     is typically more prominent and stable compared to the alkyl halide.
    

Chemical Reactivity & Functional Analysis

If spectroscopic tools are unavailable, chemical reactivity provides a robust "wet lab" distinction.[1] The Silver Nitrate (


) Test  is the gold standard for distinguishing alkyl halides (reactive) from aryl halides (unreactive).
Experimental Protocol: The Silver Nitrate Differentiation

Principle: Silver ions (


) act as a Lewis acid, promoting the ionization of alkyl halides to form a carbocation and precipitating silver bromide (

). Aryl halides do not undergo this ionization under ambient conditions due to the instability of phenyl cations and the strength of the

C-Halogen bond.

Reagents:

  • 0.1 M

    
     in Ethanol (Ethanolic Silver Nitrate).
    
  • Test samples (~20 mg) dissolved in 0.5 mL Ethanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 20 mg of the unknown isomer in a small glass vial containing 0.5 mL of absolute ethanol.

  • Addition: Add 0.5 mL of the 0.1 M

    
     solution.
    
  • Observation:

    • Immediate Result (Molecule A): Formation of a creamy/white precipitate (

      
      ) indicates the presence of the labile 1-bromoethyl group. The secondary benzylic carbocation intermediate is relatively stable, accelerating this 
      
      
      
      -like process.
    • Negative Result (Molecule B): The solution remains clear . The aryl bromide at position 2 is inert to these conditions.

Reactivity Logic Flow

Reactivity_Flow Start Unknown Isomer Sample (Dissolved in EtOH) Reagent Add 0.1M AgNO3 Start->Reagent Decision Observe for Precipitate (5-10 mins @ RT) Reagent->Decision Result_A Precipitate Forms (AgBr) Identity: this compound Decision->Result_A Positive Result_B Solution Remains Clear Identity: 2-Bromo-3-ethylpyridine Decision->Result_B Negative

Figure 2: Logic flow for the Silver Nitrate chemical differentiation test.

Synthesis & Origin Context

Understanding the synthetic origin often clarifies which isomer is present in a complex mixture.

  • Route to this compound (Molecule A): Typically synthesized via Wohl-Ziegler bromination (NBS/radical initiator) of 3-ethylpyridine. This targets the benzylic position (side chain) selectively. Alternatively, it is made by treating 1-(pyridin-3-yl)ethanol with

    
    .[1]
    
    • Key Reagents: NBS,

      
      , AIBN (Radical pathway).[1]
      
  • Route to 2-Bromo-3-ethylpyridine (Molecule B): Synthesized via Electrophilic Aromatic Substitution (if activating groups allow) or more commonly via Lithiation . 2-bromo-3-lithio-pyridine trapping or direct bromination of 3-ethylpyridine under Lewis Acid catalysis (though this often yields mixtures). A reliable route involves starting from 2-amino-3-ethylpyridine (Sandmeyer reaction) or direct lithiation of 2-bromopyridine followed by alkylation.

    • Key Reagents:

      
      /Fe (Lewis Acid pathway) or n-BuLi/Electrophile.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15373657, 2-(1-Bromoethyl)pyridine [Analogue Reference]. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54078214, 3-Bromo-2-ethylpyridine [Isomer Reference]. Retrieved from [Link]

Sources

IR spectroscopy characteristic peaks for pyridine alkyl bromides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the IR spectroscopic characterization of Pyridine Alkyl Bromides, focusing on distinguishing these compounds from their precursors and structural analogues.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

In drug development and materials science, Pyridine Alkyl Bromides (N-alkylpyridinium bromides) serve as critical cationic surfactants, antimicrobial agents (e.g., Cetylpyridinium bromide), and synthetic intermediates. Their "performance" in an analytical context is defined by the spectral purity and the distinct vibrational shifts that confirm successful quaternization.

This guide provides a technical comparison of the IR spectral fingerprint of Pyridine Alkyl Bromides against their primary alternatives: the starting material (Unsubstituted Pyridine ) and the alkylating agent (Alkyl Bromides ). It establishes a self-validating protocol for confirming product identity.

Theoretical Framework: The Vibrational Shift

The transition from a neutral pyridine ring to a cationic pyridinium system induces specific, predictable shifts in vibrational modes. Understanding these shifts is essential for interpreting the "performance" of the synthesis.

  • Electronic Effect: The lone pair on the nitrogen atom in pyridine is donated to the alkyl group, forming a cation (

    
    ). This increases the bond order and force constant of the adjacent 
    
    
    
    and
    
    
    bonds due to resonance stabilization of the positive charge.
  • Mass Effect: The attachment of a heavy alkyl chain introduces intense aliphatic

    
     stretching modes (
    
    
    
    ) which are absent in pure pyridine.
Diagram 1: Mechanism of Spectral Shift

SpectralShift Pyridine Pyridine (Neutral) Lone Pair on N Alkylation Alkylation Reaction (+ R-Br) Pyridine->Alkylation Pyridinium Pyridinium Cation (N+) Resonance Stabilization Alkylation->Pyridinium Shift Spectral Outcome: C=N Force Constant Increases Frequency Shift to ~1640 cm⁻¹ Pyridinium->Shift Vibrational Change caption Figure 1: Mechanistic pathway of vibrational frequency shifts upon quaternization.

Comparative Analysis: Product vs. Alternatives

The "performance" of the Pyridine Alkyl Bromide spectrum is evaluated by its ability to show characteristic "Product" peaks while lacking "Alternative" (impurity) peaks.

Table 1: Characteristic Peak Comparison
Vibrational ModeAlternative 1: Pyridine (Precursor)Alternative 2: Alkyl Bromide (Reagent)Target Product: Pyridine Alkyl Bromide Diagnostic Insight
Aromatic C-H Stretch

Absent

Retained, but often weaker or shifted slightly higher due to cationic ring.
Aliphatic C-H Stretch Absent

(Strong)

(Strong)
confirms attachment of the alkyl chain.
Ring C=N Stretch

Absent

CRITICAL: A shift of ~40 cm⁻¹ to higher frequency confirms quaternization (

).
Ring Breathing

Absent

Shifts due to change in ring rigidity.
C-N Stretch (Ring-Alkyl) AbsentAbsent

New band appearing due to the

bond formation.
C-Br Stretch Absent

(Covalent)

(Ionic/Crystal)
In the salt, Br is anionic; the covalent C-Br bond is broken.
Detailed Analysis of Performance[1]
  • The

    
     Marker:  The most reliable indicator of a successful reaction is the appearance of the pyridinium ring stretch at 
    
    
    
    . If the spectrum still shows a dominant peak at
    
    
    , the product is contaminated with unreacted pyridine [1, 3].
  • The Aliphatic/Aromatic Ratio: Unlike pure pyridine, the product must show a dual-region profile: sharp aromatic peaks (

    
    ) AND intense aliphatic peaks (
    
    
    
    ). The absence of either indicates a failure (e.g., no alkylation or loss of the ring).

Experimental Protocol: Synthesis & Characterization

To obtain a reference-grade spectrum, the sample must be free of solvent and unreacted precursors. The following protocol ensures spectral integrity.

Diagram 2: Validation Workflow

ExpProtocol Start Start: Crude Reaction Mixture Purify Recrystallization (Solvent: Acetonitrile or EtOH/Ether) Start->Purify Dry Vacuum Drying (Remove Solvent/H₂O) Purify->Dry Prep Sample Prep (KBr Pellet or Diamond ATR) Dry->Prep Analyze FTIR Acquisition (4000 - 400 cm⁻¹) Prep->Analyze Validate Validation Check: 1. C=N @ 1640 present? 2. C=N @ 1590 absent? Analyze->Validate caption Figure 2: Experimental workflow for obtaining validated IR spectra.

Step-by-Step Methodology
  • Synthesis (Example: Cetylpyridinium Bromide):

    • Mix Pyridine (1.0 eq) and Alkyl Bromide (e.g., Cetyl Bromide, 1.1 eq) in a round-bottom flask.

    • Heat to

      
       (solvent-free) or reflux in toluene for 6–12 hours. The mixture will darken or precipitate the salt [2].
      
  • Purification (Crucial for IR Accuracy):

    • The crude product often contains unreacted pyridine.

    • Recrystallization: Dissolve the crude solid in minimum hot acetonitrile or ethanol. Cool to

      
      . Add diethyl ether dropwise to induce precipitation if necessary.
      
    • Filter the crystals and wash with cold ether (removes unreacted alkyl bromide).

  • Sample Preparation:

    • Drying: Dry the purified crystals in a vacuum desiccator over

      
       or 
      
      
      
      for 24 hours. Note: Pyridinium salts are hygroscopic; retained water will obscure the
      
      
      region and broaden peaks.
    • Measurement: Grind 1-2 mg of sample with 100 mg dry KBr and press into a pellet, or use a Diamond ATR accessory.

  • Data Acquisition:

    • Scan range:

      
      .
      
    • Resolution:

      
      .
      
    • Scans: 32 minimum.

Troubleshooting & Validation

When analyzing the spectrum, use this checklist to validate the "performance" of your synthesis:

  • Issue: Broad peak centered at

    
    .
    
    • Cause: Hygroscopic water absorption.

    • Solution: Dry sample under high vacuum at

      
      .
      
  • Issue: Doublet at

    
     and 
    
    
    
    .
    • Cause: Incomplete reaction; mixture of Pyridine and Pyridinium salt.

    • Solution: Recrystallize to remove starting material.

  • Issue: Missing peaks at

    
    .
    
    • Cause: Alkyl chain degradation or incorrect starting material.

    • Solution: Verify alkyl bromide reagent quality.

References

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin of the Polish Academy of Sciences. Available at: [Link]

  • Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations. ACG Publications. Available at: [Link]

  • Vibrational spectra of pyridinium salts. ResearchGate. Available at: [Link]

Reactivity & Handling Guide: Primary vs. Secondary Bromides in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyridine-containing pharmacophores, alkyl bromides attached to the pyridine ring—specifically 2-(bromomethyl)pyridine (Primary) and 2-(1-bromoethyl)pyridine (Secondary) —are ubiquitous electrophiles.[1] However, their reactivity profiles differ significantly due to steric hindrance and electronic modulation by the electron-deficient heterocycle.[1]

This guide objectively compares these two classes of electrophiles. While primary bromides offer superior reaction kinetics in


 manifolds, they suffer from acute instability (self-quaternization).[1][2] Secondary bromides introduce steric control that dampens self-destruction but requires forcing conditions or alternative mechanisms (

/Radical) to achieve high yields.[1][2]

Mechanistic Architecture

To control these reagents, one must understand the electronic environment of the pyridine ring. The pyridine nitrogen is electron-withdrawing (inductive effect


 and resonance 

), making the

-carbon (benzylic position) highly electrophilic compared to phenyl analogs.[1][2]
Primary Bromides (Picolyl System)[2]
  • Structure: Pyridine-

    
    -Br[1][2][3][4]
    
  • Dominant Mechanism:

    
     (Bimolecular Nucleophilic Substitution).[1][2]
    
  • Kinetics: Rapid.[1][2] The antibonding

    
     orbital is sterically accessible.[1][2] The electron-deficient ring stabilizes the transition state by withdrawing electron density from the developing negative charge on the leaving group, further accelerating displacement.
    
Secondary Bromides ( -Methyl Picolyl System)
  • Structure: Pyridine-

    
    -Br[1][2]
    
  • Dominant Mechanism: Mixed

    
     / 
    
    
    
    / Elimination (
    
    
    ).[1][2]
  • Kinetics: Sluggish

    
     due to steric clash from the methyl group. However, the secondary carbocation is stabilized by resonance with the ring (despite the ring's electron deficiency), allowing 
    
    
    
    pathways in polar protic solvents.
  • Risk: Higher propensity for

    
     elimination (forming vinylpyridine) if strong bases are used.[1][2]
    

Critical Instability: The Self-Quaternization Trap[1]

The most significant operational challenge with pyridine alkyl bromides is intermolecular self-quaternization .[1][2] The pyridine nitrogen is nucleophilic, and the alkyl bromide is electrophilic.

  • Primary Bromides: The free base rapidly attacks another molecule, forming an insoluble pyridinium salt (often observed as a black tar or solid precipitate). This reaction is second-order and concentration-dependent.[1][2]

  • Secondary Bromides: The

    
    -methyl group provides steric shielding around the electrophilic carbon, significantly retarding the rate of self-attack.[1] While more stable, they will still degrade upon prolonged storage as a free base.[2]
    
Visualization: Competing Pathways

The following diagram illustrates the kinetic competition between the desired nucleophilic substitution and the fatal self-quaternization pathway.

ReactionPathways Start Free Base (Picolyl Bromide) Desired Desired Product (Alkylated Nucleophile) Start->Desired Path A: SN2 Attack (Fast for Primary) Tar Pyridinium Polymer (Black Tar/Salt) Start->Tar Path B: Self-Quaternization (Intermolecular) Nucleophile External Nucleophile (Nu:) Nucleophile->Desired

Figure 1: Kinetic competition between desired substitution (Path A) and self-destruction (Path B).[1][2] Path B is dominant for primary bromides in concentrated, neutral solutions.

Comparative Performance Data

The following data summarizes the reactivity and stability differences.

FeaturePrimary (2-Bromomethylpyridine)Secondary (2-(1-Bromoethyl)pyridine)

Relative Rate
High (Baseline) Low (~10-50x slower)

Potential
NegligibleModerate (Polar solvents)
Elimination Risk (

)
LowHigh (with strong bases)
Self-Quaternization Rapid (Minutes to Hours at RT)Slow (Days at RT)
Storage Form Must be HBr Salt HBr Salt recommended
Preferred Solvent Aprotic (DCM, DMF, MeCN)Polar Aprotic (DMF, DMSO)

Experimental Protocols

Protocol A: Safe Handling & In-Situ Neutralization

Validating Principle: Never isolate the free base of a primary picolyl bromide for storage. Always generate it in situ or use it immediately.[1][2]

Reagents:

  • 2-(Bromomethyl)pyridine hydrobromide (stable solid).[1][2]

  • Dichloromethane (DCM) or Toluene.[1][2]

  • Saturated aqueous

    
     or 
    
    
    
    .[1][2]

Workflow:

  • Suspension: Suspend the HBr salt in DCM (0.1 M).

  • Partition: Add an equal volume of cold sat.

    
    .
    
  • Extraction: Shake vigorously for 2 minutes. Separate layers.

  • Drying: Dry organic layer over

    
     for <5 minutes at 
    
    
    
    .
  • Usage: Filter directly into the reaction vessel containing the nucleophile.[2] Do not concentrate to dryness.

Protocol B: Nucleophilic Substitution with Secondary Bromides

Validating Principle: Secondary bromides require higher energy (heat) or polar solvents to overcome steric hindrance, but this increases elimination risk.[2]

Reagents:

  • 2-(1-Bromoethyl)pyridine (freshly prepared or salt).[1][2]

  • Nucleophile (e.g., Thiol, Amine).[2]

  • Base:

    
     (preferred over alkoxides to minimize elimination).[1][2]
    
  • Solvent: DMF or Acetonitrile.[1][2]

Step-by-Step:

  • Charge: Dissolve Nucleophile (1.0 equiv) and

    
     (1.5 equiv) in DMF.
    
  • Addition: Add Secondary Bromide (1.1 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature. If no reaction after 2h, heat to

    
    .
    
    • Note: Monitor by LCMS.[1][2] If vinylpyridine (elimination product) forms, lower temperature and switch to a more polar solvent (DMSO).[2]

  • Workup: Dilute with water, extract with EtOAc.

Decision Logic for Researchers

Use the following logic flow to determine the optimal synthetic route and handling procedure.

DecisionFlow Start Select Electrophile Primary Primary Bromide (-CH2Br) Start->Primary Secondary Secondary Bromide (-CH(Me)Br) Start->Secondary Isolate Do you need to isolate? Primary->Isolate BaseCheck Is Nucleophile Basic? Secondary->BaseCheck Salt Use HBr Salt (Stable) Isolate->Salt Yes (Storage) FreeBase Generate Free Base In-Situ (0°C) Isolate->FreeBase No (Immediate Use) Salt->FreeBase Neutralize ReactionP Run Reaction (Fast, RT) FreeBase->ReactionP WeakBase Use Weak Base (Cs2CO3, K2CO3) BaseCheck->WeakBase No StrongBase Risk of Elimination (Vinylpyridine formation) BaseCheck->StrongBase Yes (e.g. NaH, NaOEt) ReactionS Run Reaction (Heat may be required) WeakBase->ReactionS StrongBase->ReactionS Proceed with Caution

Figure 2: Operational decision matrix for selecting and handling pyridine bromides.

References

  • Reactivity of Alkyl Halides: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed., Wiley-Interscience. (General trends in reactivity: Primary > Secondary).
  • Pyridine Self-Alkylation: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed., Wiley.[2] (Detailed discussion on the instability of halomethylpyridines and formation of pyridinium salts).

  • Reductive Cross-Coupling Trends: Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. National Institutes of Health (NIH).[1][2] Available at: [Link]

  • Handling of Picolyl Bromides: Synthesis and application of a bromomethyl substituted scaffold. National Institutes of Health (NIH).[1][2] Available at: [Link]

  • Preparation of Ethyl Bromide Derivatives: Preparation of ethyl bromide. PrepChem. Available at: [Link]

Sources

Safety Operating Guide

3-(1-Bromoethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 3-(1-Bromoethyl)pyridine (CAS: 5567-90-8 / 562074-53-7).[1][2][3] It is designed for researchers requiring immediate, actionable data on handling this reactive alkylating agent.[1]

Chemical Profile & Risk Assessment

The "Why" Behind the Protocol: this compound is not merely a halogenated solvent; it is a reactive electrophile .[1] Structurally, the bromine atom is on a secondary carbon attached to a pyridine ring. This position is electronically analogous to a benzylic halide.[1]

  • Reactivity: The C-Br bond is labile.[1] The pyridine ring stabilizes the developing positive charge in the transition state, making this compound highly susceptible to nucleophilic attack (

    
     or 
    
    
    
    ).[1]
  • Biological Hazard: Because it reacts readily with nucleophiles, it is a potent alkylating agent .[1] It can alkylate DNA and proteins, posing significant mutagenic and irritant risks.

  • Physical Hazard: It is a likely lachrymator (tear-inducing).[1] Hydrolysis releases Hydrogen Bromide (HBr), creating a corrosive vapor hazard.[1]

Key Physical & Regulatory Data
PropertySpecificationOperational Implication
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Halogenated Organic
Reactivity High (Benzylic-like)DO NOT mix with oxidizers or strong bases.[1][2][3][4][5]
Hydrolysis Releases HBrKeep waste streams anhydrous; pH check required.[1][2][3]
RCRA Status Characteristic (D002, D001)Treat as Hazardous Halogenated Waste.[2][3]
Storage 2–8°C, Inert GasDecomposes at RT; store under Argon/Nitrogen.[2][3]

Decision Matrix: Disposal vs. Spill Response

Do not treat all waste scenarios equally. Use this logic flow to determine the correct operational procedure.

DisposalLogic Start Incident / Waste Event Type Determine Quantity & State Start->Type Bulk Bulk Liquid / Stock (>5 mL) Type->Bulk Expired Stock Trace Trace Residue / Glassware Type->Trace Empty Vial Spill Spill (<50 mL) Type->Spill Accident Segregate Segregate: Halogenated Organic Bulk->Segregate Quench Chemical Deactivation (See Sec 4) Trace->Quench Evac Evacuate Area (Lachrymator Risk) Spill->Evac Label Label: 'Toxic, Corrosive, Halogenated' Segregate->Label Pickup Professional EHS Pickup Label->Pickup Rinse Solvent Rinse -> Aqueous Rinse Quench->Rinse Drain Glassware Washing Rinse->Drain Absorb Absorb with Vermiculite/Sand Evac->Absorb Pack Double Bag -> Haz Waste Drum Absorb->Pack

Figure 1: Operational Logic Flow for this compound handling.[1][2][3][6][7] Note the distinct separation between bulk disposal (Shipment) and residue management (Deactivation).[1]

Routine Disposal Protocol (Bulk Waste)

Applicability: Expired stock solutions, reaction mother liquors, or reaction by-products.[1]

Step 1: Segregation (The "Do Not Mix" Rule)[1][8]
  • Primary Stream: Halogenated Organic Waste .[1]

  • Incompatibility: Never add this compound to:

    • Aqueous Basic Waste: Risk of rapid hydrolysis and heat generation.[1]

    • Oxidizing Acids (Nitric/Chromic): Risk of violent decomposition and bromine gas release.[1]

    • Non-Halogenated Solvents: While miscible, mixing increases the volume of expensive-to-treat halogenated waste.[1][3]

Step 2: Packaging
  • Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid standard metal cans due to potential HBr corrosion.[1]

  • Double Containment: Place the primary waste bottle inside a secondary tray or bucket during transfer to prevent bench contamination.

Step 3: Labeling (RCRA Compliance)

Standard "Hazardous Waste" labels must be supplemented with specific constituent warnings.[1]

  • Constituents: "this compound, Dichloromethane (if used as solvent)."[1][2]

  • Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Irritant.[1]

Chemical Deactivation (Trace Residues Only)

Applicability: Cleaning glassware, syringes, or septa contaminated with trace amounts.[1] Do not use this for bulk disposal.

The goal is to convert the reactive alkyl bromide into a benign alcohol or thiosulfate adduct before washing.[1]

The Mechanism

We utilize a nucleophilic substitution reaction.[1] Sodium Thiosulfate is preferred over Sodium Hydroxide because it is a "soft" nucleophile that reacts rapidly with alkyl halides without the high heat or corrosivity of strong bases.[1]

Deactivation Substrate This compound (Reactive Electrophile) Complex Transition State Substrate->Complex Nucleophilic Attack Reagent Sodium Thiosulfate (Na2S2O3) Reagent->Complex Product Bunte Salt (Water Soluble) + NaBr Complex->Product Deactivation

Figure 2: Deactivation pathway using Sodium Thiosulfate to form a water-soluble Bunte salt.[1][2][3]

Deactivation Protocol
  • Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water.[1]

  • Soak: Immerse contaminated glassware or syringe needles in the solution.[1]

  • Duration: Allow to soak for 24 hours . The solution may turn slightly yellow; this is normal.[1]

  • Final Wash: Rinse glassware with acetone (collect as halogenated waste) followed by soap and water.[1]

Regulatory & Compliance Context

Failure to properly classify pyridine derivatives can trigger RCRA violations.[1]

  • Pyridine (Parent): Listed as D038 (Toxicity Characteristic) if extractable concentration

    
     5.0 mg/L [1].[1]
    
  • This compound: While not explicitly P-listed or U-listed by name, it should be managed as Hazardous Waste due to:

    • Ignitability (D001): If in organic solvent.[1]

    • Corrosivity (D002): Potential for acid generation.[1]

    • Toxicity: Conservative EHS protocols often group pyridine derivatives with the parent compound regarding disposal streams.[1]

Final Directive: Always consult your institution's EHS (Environmental Health & Safety) officer before implementing a new waste stream.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Operational Safety Guide: Personal Protective Equipment and Handling Protocols for 3-(1-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 3-(1-Bromoethyl)pyridine. It is intended for researchers, scientists, and drug development professionals. The procedures outlined are designed to mitigate risks and ensure a safe laboratory environment. As a Senior Application Scientist, this document synthesizes technical data with field-proven safety practices, emphasizing the causality behind each procedural step to build a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation

This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is limited, its chemical structure—a pyridine ring with a bromoalkyl group—suggests significant potential hazards based on analogous compounds like 3-Bromopyridine and other organobromides. The primary principle for handling this compound is to minimize all potential routes of exposure (inhalation, skin contact, ingestion, and eye contact) by employing robust engineering controls and appropriate Personal Protective Equipment (PPE).

The hazard profile is presumed to include:

  • Corrosivity and Irritation: Causes severe skin burns, eye damage, and respiratory irritation.[1][2]

  • Toxicity: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Flammability: May be a flammable liquid and vapor, posing a fire risk.[2][3]

  • Organ Damage: Chronic exposure to similar organic solvents can potentially lead to damage to the central nervous system, liver, and kidneys.

Given these risks, all work must be conducted under the assumption that the compound is hazardous and all necessary precautions must be taken.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for preventing chemical exposure. PPE should be considered the final barrier of protection, used in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[1][4] This is the most critical safety measure, as it captures potentially harmful vapors and dust at the source, preventing inhalation, which is a primary route of exposure.

PPE Selection for Handling this compound
PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles (ANSI Z87.1 certified) and a full-face shield.[1][5]Protects against splashes and vapors. A face shield is mandatory when handling larger volumes (>1L) or when there is a significant splash risk, and it must be worn over safety goggles.[5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or laminate).Provides a barrier against skin contact. Nitrile gloves may offer limited protection and should be double-gloved and changed immediately upon contamination.[4] Always check the manufacturer's glove compatibility chart.
Body Protection Flame-resistant lab coat and a chemical-resistant apron.[1][5][6]Protects against skin contamination. The lab coat should be fully buttoned. An apron provides an additional layer of protection against spills of corrosive liquids.[6]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills. Open-toed shoes are strictly prohibited in the laboratory.[5]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.This is for emergency use (e.g., a large spill) and should not be a substitute for a fume hood. Proper fit-testing and training are required for respirator use.[1][7]

Standard Operating Procedures (SOPs)

Adherence to a strict operational workflow is essential for safety. The following diagram and procedures outline the lifecycle of handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase start Start: Review SDS & SOP ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood weigh Weighing & Transfer (Use non-sparking tools) fume_hood->weigh reaction Reaction Setup & Monitoring weigh->reaction workup Quenching & Workup reaction->workup waste Segregate & Collect Hazardous Waste workup->waste decon Decontaminate Glassware & Surfaces waste->decon doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash end End wash->end

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation : Before any work begins, review the Safety Data Sheet (SDS) for the most current hazard information.[8] Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • PPE : Don all required PPE as specified in the table above.

  • Chemical Handling (in Fume Hood) :

    • Place absorbent pads on the fume hood surface to contain minor drips.

    • When transferring or weighing, do so slowly to minimize the risk of splashes or creating aerosols.

    • Keep the container of this compound tightly closed when not in use.[1][2]

    • If transferring between containers, use grounding and bonding to prevent static discharge, which could be an ignition source.[2][3]

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives and flammables.[1][3] Ensure it is stored away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

Emergency and Disposal Protocols

First Aid Measures

Immediate action is critical in the event of exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][4]

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or physician immediately.[1][10]

Spill Response Plan

This plan is for small, manageable spills (<100 mL) by trained personnel only. For larger spills, evacuate the area and contact emergency services.

  • Alert & Isolate : Alert personnel in the immediate area and restrict access.

  • Control Vapors : Ensure the fume hood is drawing air. Close the lab door to prevent vapors from spreading.[11]

  • Eliminate Ignition Sources : Turn off all nearby flames, hot plates, and spark-producing equipment.[3]

  • PPE : Don the appropriate PPE, including a respirator if vapors are significant.

  • Contain & Absorb : Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[3][11] Work from the outside of the spill inward.

  • Collect Waste : Carefully scoop the absorbed material using non-sparking tools into a designated, sealable, and properly labeled hazardous waste container.[1][11]

  • Decontaminate : Wipe down the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials in the hazardous waste container.

  • Report : Report the incident to your laboratory supervisor and institutional environmental health and safety office.

Waste Disposal

All waste containing this compound, including contaminated absorbents, gloves, and labware, must be treated as hazardous waste.

  • Collect waste in a compatible, sealable, and clearly labeled container.[4] The label should include "Hazardous Waste" and the chemical name.

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4]

  • Do not dispose of this chemical down the drain or in regular trash.[2]

  • Arrange for disposal through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][3][4]

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Pyridine - Safety Data Sheet. [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Cleaning up Chemical Spills. [Link]

  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. [Link]

  • Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. [Link]

  • TBEP Labs. (2019). Chemical Spill Clean-Up. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.